molecular formula C10H13NO2S B014650 3-Tert-butylthio-2-carboxypyridine CAS No. 178811-41-1

3-Tert-butylthio-2-carboxypyridine

Cat. No.: B014650
CAS No.: 178811-41-1
M. Wt: 211.28 g/mol
InChI Key: UAUIAQFRHBUKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butylthio-2-carboxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylsulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-10(2,3)14-7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIAQFRHBUKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474104
Record name 3-TERT-BUTYLTHIO-2-CARBOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178811-41-1
Record name 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178811-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-TERT-BUTYLTHIO-2-CARBOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Tert-butylthio-2-carboxypyridine, also known as 3-tert-Butylthiopicolinic Acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

General Information

This compound is a substituted derivative of picolinic acid. The introduction of a tert-butylthio group at the 3-position of the pyridine ring is expected to significantly influence its chemical and biological properties compared to the parent compound.

IdentifierValue
IUPAC Name 3-(tert-butylthio)pyridine-2-carboxylic acid
Synonyms 3-tert-Butylthiopicolinic Acid, 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic Acid
CAS Number 178811-41-1[1]
Molecular Formula C₁₀H₁₃NO₂S[1]
Molecular Weight 211.28 g/mol [1]

Chemical and Physical Properties

PropertyPicolinic Acid (for comparison)3-(tert-Butyl)picolinic acid (for comparison)This compound (Predicted)
Melting Point 136-138 °C[2]Data not availableLikely a solid at room temperature with a melting point influenced by the bulky tert-butylthio group.
Boiling Point Data not availableData not availableExpected to be significantly higher than picolinic acid due to increased molecular weight.
Solubility Soluble in water[2], ethanol.[3]Data not availableThe bulky, nonpolar tert-butylthio group is expected to decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents.
pKa 5.32 (in water at 25°C)[3]Data not availableThe electron-donating nature of the thioether group may slightly increase the pKa compared to picolinic acid.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not currently published. The following are predicted spectroscopic characteristics based on the analysis of related compounds.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 13.0broad singletHighly deshielded proton, characteristic of carboxylic acids.[4]
Pyridine H-68.4 - 8.6doubletDownfield due to proximity to the nitrogen atom.
Pyridine H-47.8 - 8.0doublet
Pyridine H-57.3 - 7.5triplet
tert-Butyl (-C(CH₃)₃)1.3 - 1.5singletCharacteristic singlet for the nine equivalent protons.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O)165 - 175
Pyridine C-2150 - 155Attached to the carboxylic acid.
Pyridine C-6148 - 152
Pyridine C-4136 - 140
Pyridine C-3130 - 135Attached to the sulfur atom.
Pyridine C-5120 - 125
tert-Butyl (quaternary C)45 - 55
tert-Butyl (CH₃)30 - 35
Infrared (IR) Spectroscopy
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2970Medium-Strong
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C and C=N stretch (Pyridine)1400 - 1600Medium-Strong
C-S stretch600 - 800Weak-Medium
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 211. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), loss of the carboxylic acid group ([M-45]⁺), and cleavage of the C-S bond.

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Diazotization and Thiolation cluster_1 Step 2: S-Alkylation A 3-Amino-2-picolinic acid B 3-Diazo-2-picolinic acid intermediate A->B NaNO₂, HCl 0-5 °C C 3-Thio-2-picolinic acid B->C NaSH or KSH D 3-Thio-2-picolinic acid E This compound D->E tert-Butyl bromide, Base (e.g., K₂CO₃)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-mercapto-2-picolinic acid

  • Dissolve 3-amino-2-picolinic acid in aqueous hydrochloric acid at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sodium hydrosulfide or potassium hydrosulfide in water.

  • Slowly add the diazonium salt solution to the hydrosulfide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with a mineral acid to precipitate the crude 3-mercapto-2-picolinic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend the crude 3-mercapto-2-picolinic acid in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate, to the suspension.

  • Add tert-butyl bromide to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation If pure NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Pure this compound

Caption: Workflow for the purification and characterization of the final product.

Reactivity

The reactivity of this compound is dictated by the interplay of the carboxylic acid, the pyridine ring, and the tert-butylthio substituent.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing substituents.

  • Tert-butylthio Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. The tert-butyl group is sterically hindering and may influence the accessibility of adjacent positions on the pyridine ring.

Biological Activity (Projected)

While no specific biological activity has been reported for this compound, derivatives of picolinic acid are known to possess a wide range of biological activities.[5] Thio-substituted pyridine derivatives have also shown diverse pharmacological properties, including antimicrobial and anticonvulsant activities.[6] The combination of the picolinic acid scaffold with a lipophilic tert-butylthio group may lead to compounds with interesting and potentially novel biological profiles. Further research is required to explore the therapeutic potential of this compound.

Safety and Handling

Based on the available safety data for related compounds, this compound should be handled with care.

  • Hazards: It is predicted to be harmful if swallowed and to cause serious eye damage.[7] It may also be harmful to aquatic life.[7]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.[7]

    • Wash hands thoroughly after handling.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water and seek medical advice.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

This guide provides a summary of the known and predicted properties of this compound. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications.

References

Technical Guide: 3-Tert-butylthio-2-carboxypyridine (CAS 178811-41-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butylthio-2-carboxypyridine, also known as 3-(tert-Butylthio)picolinic acid, is a sulfur-containing pyridinecarboxylic acid derivative.[1] Its chemical structure features a pyridine ring functionalized with a carboxylic acid group at the 2-position and a tert-butylthio group at the 3-position. This compound is primarily recognized as a useful intermediate in organic synthesis.[2] While extensive peer-reviewed data on its biological activity is limited in publicly accessible literature, its structural motifs are of interest in medicinal chemistry and drug discovery. Picolinic acid, the parent molecule, is a natural human metabolite of tryptophan involved in zinc transport and displays immunomodulatory and anti-infective properties.[3] The introduction of a bulky, lipophilic tert-butylthio group can significantly alter the physicochemical properties and biological activity of the parent scaffold, making it a compound of interest for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for designing synthetic routes, developing analytical methods, and formulating the compound for experimental assays.

PropertyValueSource
CAS Number 178811-41-1[1]
Molecular Formula C₁₀H₁₃NO₂S[1][4]
Molecular Weight 211.28 g/mol [1]
Alternate Names 3-tert-Butylthiopicolinic Acid, 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic Acid, 3-tert-butylsulfanylpyridine-2-carboxylic acid[1][5][6]
Boiling Point 346.073°C at 760 mmHg (Predicted)[7]
Appearance Not specified (Typically a solid)

Synthesis and Manufacturing

This compound is available commercially from various chemical suppliers, typically with purities ranging from 96% to 99%.[5][7] While detailed, peer-reviewed synthetic protocols are not widely published, chemical database information suggests a potential synthetic pathway.

A plausible synthetic route involves the hydrolysis of a nitrile precursor. This workflow is a common method for the synthesis of carboxylic acids.

Potential Synthetic Workflow

The synthesis likely proceeds from upstream precursors such as 3-Bromo-2-cyanopyridine, which is converted to 3-tert-butylsulfanylpyridine-2-carbonitrile.[5] The final step would be the hydrolysis of the nitrile group to a carboxylic acid.

Synthesis_Workflow A 3-Bromo-2-cyanopyridine B Nucleophilic Substitution (+ Sodium tert-butylthiolate) A->B C 3-tert-butylsulfanylpyridine- 2-carbonitrile B->C D Acid or Base Hydrolysis C->D E 3-Tert-butylthio-2- carboxypyridine D->E

Caption: Potential synthesis workflow for this compound.

Experimental Protocol: Generalized Nitrile Hydrolysis

While a specific protocol for this compound is not available, a general procedure for the acid-catalyzed hydrolysis of an aryl nitrile is provided below for reference. Researchers must optimize conditions such as temperature, reaction time, and purification methods for this specific substrate.

Materials:

  • 3-tert-butylsulfanylpyridine-2-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (1 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v ratio). Caution: Add acid to water slowly and with cooling.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 100-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3x volumes).

  • Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography to obtain the final product, this compound.

Potential Applications in Drug Development

Although no specific biological activity has been documented for this compound itself, its structural components suggest potential areas of research. The tert-butyl group is widely used in drug synthesis to enhance metabolic stability, increase lipophilicity, and provide steric bulk, which can influence binding to biological targets.[8] The picolinic acid scaffold is known to chelate metal ions and is a precursor to various bioactive molecules.

Given these features, this compound could serve as a valuable building block or fragment in the following research areas:

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety (e.g., a zinc-binding group) for metalloenzymes. The bulky tert-butylthio group could confer selectivity by probing specific hydrophobic pockets within an enzyme's active site.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with distinct functional groups, it could be used in FBDD screening campaigns to identify initial hits against various protein targets.

  • Medicinal Chemistry Scaffolding: It can be used as a starting point for the synthesis of more complex molecules. The carboxylic acid and the pyridine ring offer multiple points for chemical modification to explore structure-activity relationships (SAR).

The logical flow for investigating a novel compound like this in a drug discovery context is outlined below.

Drug_Discovery_Logic cluster_0 Compound Characterization cluster_1 Biological Screening cluster_2 Hit to Lead A Synthesis & Purification B Physicochemical Property Analysis A->B C Target-Based Screening (e.g., Enzyme Assays) B->C D Phenotypic Screening (Cell-based Assays) B->D E Hit Confirmation & Validation C->E D->E F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G

Caption: Logical workflow for the initial stages of drug discovery research.

Conclusion

This compound (CAS 178811-41-1) is a commercially available synthetic intermediate. While direct data on its biological function is scarce, its chemical structure, combining a metal-chelating picolinic acid core with a bulky, lipophilic tert-butylthio group, makes it a compound of interest for medicinal chemists and drug discovery scientists. Its primary current role is that of a building block for the synthesis of more complex and potentially bioactive molecules. Further screening and research are required to elucidate any therapeutic potential.

References

3-Tert-butylthio-2-carboxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for 3-Tert-butylthio-2-carboxypyridine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally related compounds to propose a logical framework for its synthesis, characterization, and potential biological applications. All quantitative data is summarized in structured tables, and a proposed experimental workflow is visualized. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this novel pyridine derivative.

Introduction

This compound, also known as 3-tert-Butylthiopicolinic Acid, is a pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a carboxylic acid at the 2-position and a bulky tert-butylthio group at the 3-position suggests interesting steric and electronic properties that could influence its biological activity and coordination chemistry. This document outlines the known properties of this compound and provides a theoretical framework for its further investigation.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These are based on information available from chemical suppliers and databases.

PropertyValueReference
CAS Number 178811-41-1[1]
Molecular Formula C₁₀H₁₃NO₂S[1]
Molecular Weight 211.28 g/mol [1]
Alternate Names 3-tert-Butylthiopicolinic Acid; 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic Acid[1]
Canonical SMILES CC(C)(C)SC1=C(C(=O)O)N=CC=C1
InChI Key (Predicted)

Proposed Synthesis

Proposed Synthetic Pathway

Synthetic Pathway A 3-Amino-2-carboxypyridine B 3-Diazo-2-carboxypyridine salt (intermediate) A->B 1. NaNO₂, HCl (aq) 0-5 °C C This compound B->C 2. t-BuSH, base

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 3-Amino-2-carboxypyridine

  • Dissolve 3-amino-2-carboxypyridine (1.0 eq) in an aqueous solution of hydrochloric acid (2.5 eq) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Thiolation with tert-Butyl Mercaptan

  • In a separate flask, dissolve tert-butyl mercaptan (t-BuSH, 1.2 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or acetone) and cool to 0-5 °C.

  • Adjust the pH of the mercaptan solution to basic (pH > 8) using a suitable base (e.g., sodium hydroxide or potassium carbonate).

  • Slowly add the freshly prepared diazonium salt solution to the basic tert-butyl mercaptan solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Proposed Analytical Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, is presented below.

TechniqueExpected Observations
¹H NMR (in CDCl₃ or DMSO-d₆)- A singlet at ~1.3-1.5 ppm (9H) corresponding to the tert-butyl group.- A multiplet system in the aromatic region (~7.0-8.5 ppm) corresponding to the three pyridine protons.- A broad singlet at >10 ppm for the carboxylic acid proton (if in a non-exchanging solvent).
¹³C NMR - A signal around 30-35 ppm for the methyl carbons of the tert-butyl group.- A signal around 45-50 ppm for the quaternary carbon of the tert-butyl group.- A series of signals in the aromatic region (~120-155 ppm) for the pyridine ring carbons.- A signal >165 ppm for the carboxylic acid carbon.
IR Spectroscopy (ATR)- A broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.- A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.- C-H stretching vibrations around 2900-3000 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (ESI-MS)- Expected [M+H]⁺ ion at m/z 212.07.- Expected [M-H]⁻ ion at m/z 210.06.

Potential Biological Activities and Signaling Pathways

While no biological data for this compound has been published, the pyridine-2-carboxylic acid scaffold is present in a number of biologically active molecules. This suggests that the target compound could be a candidate for screening in various assays.

Logical Workflow for Biological Evaluation

Biological Evaluation Workflow cluster_screening Screening A This compound B Initial Screening Assays A->B C Hit Identification B->C Active S1 Antibacterial B->S1 S2 Antifungal B->S2 S3 Anticancer B->S3 S4 Enzyme Inhibition B->S4 D Lead Optimization C->D E Preclinical Development D->E

Caption: A logical workflow for the biological evaluation of the title compound.

Based on the activities of related pyridine derivatives, potential areas for investigation include:

  • Antibacterial and Antifungal Activity: Pyridine carboxamides have shown promise as antimicrobial agents.

  • Anticancer Activity: Various substituted pyridines have been investigated for their efficacy against different cancer cell lines.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a coordinating group for metal ions in enzyme active sites, suggesting potential for enzyme inhibition.

Conclusion

This compound is a molecule with interesting structural features that has not been extensively studied. This guide provides a comprehensive summary of its known properties and a theoretical framework for its synthesis, characterization, and biological evaluation. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related compounds.

Disclaimer

The experimental protocols and predicted analytical data presented in this document are hypothetical and based on chemical principles and data from related compounds. These have not been experimentally validated. Researchers should exercise appropriate caution and perform their own validation studies. This document is intended for research and informational purposes only.

References

An In-depth Technical Guide to the Synthesis of 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Tert-butylthio-2-carboxypyridine, also known as 3-((tert-butyl)thio)picolinic acid. This compound is of interest to researchers in medicinal chemistry and drug development. This document outlines the core synthetic strategy, detailed experimental protocols, and relevant data.

Synthetic Approach: Nucleophilic Aromatic Substitution

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide from an electron-deficient pyridine ring by a sulfur nucleophile. In this specific synthesis, the key precursors are a 3-halopicolinic acid derivative and a salt of tert-butylthiol.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group at the 2-position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to yield the final product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on analogous nucleophilic aromatic substitution reactions reported in the chemical literature.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-Chloropicolinic acid57266-69-0C₆H₄ClNO₂157.55
Sodium tert-butylthiolate4769-95-9C₄H₉NaS112.17
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Hydrochloric acid (HCl)7647-01-0HCl36.46
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Brine (saturated NaCl solution)N/ANaCl, H₂ON/A
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04

Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Charge a round-bottom flask with 3-chloropicolinic acid and DMF. B Add sodium tert-butylthiolate portion-wise at room temperature. A->B C Heat the reaction mixture to 80-100 °C. B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture to room temperature. D->E F Pour the mixture into water and acidify with HCl (aq). E->F G Extract the product with ethyl acetate. F->G H Wash the organic layer with brine. G->H I Dry the organic layer over anhydrous sodium sulfate. H->I J Concentrate the solvent under reduced pressure. I->J K Purify the crude product by column chromatography or recrystallization. J->K

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred solution, add sodium tert-butylthiolate (1.1-1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing water.

  • Acidification: Acidify the aqueous mixture to a pH of 3-4 by the dropwise addition of 1 M hydrochloric acid. This will protonate the carboxylate to precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions. Actual results may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Yield 70-90%
Purity (by HPLC) >95%
Melting Point Not reported, to be determined
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.4-1.6 (s, 9H, C(CH₃)₃), 7.2-7.4 (dd, 1H, pyridine-H5), 7.8-8.0 (dd, 1H, pyridine-H4), 8.4-8.6 (dd, 1H, pyridine-H6), 10.0-12.0 (br s, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 30-32 (C(CH₃)₃), 48-50 (C(CH₃)₃), 122-124 (pyridine-C5), 130-132 (pyridine-C3), 138-140 (pyridine-C4), 148-150 (pyridine-C6), 155-157 (pyridine-C2), 168-170 (COOH)
Mass Spectrometry (ESI+) m/z: 212.07 [M+H]⁺

Conclusion

The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution reaction. The described protocol, utilizing 3-chloropicolinic acid and sodium tert-butylthiolate, provides a reliable and scalable method for obtaining the target compound in good yield and high purity. This guide serves as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

Spectroscopic Data for 3-Tert-butylthio-2-carboxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 3-Tert-butylthio-2-carboxypyridine. Despite a comprehensive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, specific experimental spectra for this compound are not publicly available. This document, therefore, provides a foundational framework for the spectroscopic analysis of this molecule, including hypothetical data tables based on expected chemical shifts and fragmentation patterns, detailed experimental protocols for acquiring such data, and a conceptual workflow for the analytical process.

Hypothetical Spectroscopic Data

The following tables present anticipated NMR and MS data for this compound, derived from typical values for similar chemical structures. These tables are intended to serve as a reference for researchers undertaking the experimental characterization of this compound.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Doublet of doublets1HH6 (Pyridine)
~7.8Doublet of doublets1HH4 (Pyridine)
~7.2Doublet of doublets1HH5 (Pyridine)
~13.0Broad Singlet1HCOOH
~1.4Singlet9HC(CH₃)₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~168COOH
~155C2 (Pyridine)
~150C6 (Pyridine)
~138C4 (Pyridine)
~125C5 (Pyridine)
~122C3 (Pyridine)
~48C(CH₃)₃
~30C(CH₃)₃

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
211100[M]⁺
196Moderate[M - CH₃]⁺
155High[M - C(CH₃)₃]⁺
110Moderate[M - C(CH₃)₃ - COOH]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

  • Optimize the receiver gain and set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0 ppm).

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, e.g., 1024 or more scans).

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature).

  • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID).

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3-Tert-butylthio- 2-carboxypyridine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Prepare dilute solution NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Uncharted Territory: The Potential of 3-Tert-butylthio-2-carboxypyridine in Proteomics Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the documented applications of 3-Tert-butylthio-2-carboxypyridine within the field of proteomics. Despite the continuous search for novel chemical tools to unravel the complexities of the proteome, this particular compound has not yet emerged in published research as a significant agent for protein analysis, labeling, or drug development applications in this domain.

Currently, information regarding this compound is predominantly limited to its availability from chemical suppliers, who list it as a research chemical.[1] These commercial listings provide basic chemical data such as its CAS number (178811-41-1), molecular formula (C10H13NO2S), and molecular weight (211.28 g/mol ), but offer no insight into its practical applications or reactivity with biological macromolecules.[1]

The field of proteomics heavily relies on a diverse arsenal of chemical probes and labeling reagents to study protein function, interactions, and localization.[2][3] These tools often feature reactive groups that can covalently bind to specific amino acid residues, enabling the attachment of reporter tags such as fluorophores or affinity handles.[2][4][5] Methodologies like click chemistry and photoaffinity labeling have become central to identifying protein-protein interactions and drug targets.[3][6] However, there is no evidence in the current body of scientific literature to suggest that this compound has been utilized in any of these well-established proteomic workflows.

Proteomics research is instrumental in understanding the molecular mechanisms of diseases and the mode of action of therapeutic agents.[7][8][9] For instance, studies often employ proteomic approaches to investigate the cellular response to various compounds, identifying protein expression changes and potential drug targets.[7][9] While these studies exemplify the power of proteomics, they do not mention or involve the use of this compound.

Given the absence of published experimental data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the use of this compound in proteomics. The scientific community has yet to explore and report on the potential of this molecule in proteomics research. Future investigations would be required to determine if the unique chemical structure of this compound offers any advantages for protein modification, enrichment, or analysis. Until such research is conducted and published, its role in the dynamic and evolving field of proteomics remains purely speculative.

References

The Diverse Biological Activities of Pyridine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine carboxylic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The inherent chemical properties of the pyridine ring, including its aromaticity, electron-deficient nature, and capacity for hydrogen bonding, make it a privileged scaffold in drug design.[1] Coupled with the acidic functionality of the carboxylic acid group, which can participate in crucial interactions with biological targets, these derivatives exhibit a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth overview of the anticancer, antimicrobial, and enzyme-inhibitory activities of pyridine carboxylic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The three primary isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their derivatives have led to the development of drugs for a wide array of diseases, including tuberculosis, cancer, diabetes, and inflammatory conditions.[2][3] Their versatility stems from the ease of substitution on the pyridine ring, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and selectivity.[1]

Anticancer Activity

Pyridine carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

One notable derivative, Ro 41-4439, a phenyl-pyridine-2-carboxylic acid derivative, has shown low micromolar antiproliferative activity and significant selectivity for cancer cells over normal proliferating cells.[4] This compound induces cell cycle arrest in the G2/M phase, leading to apoptosis.[4] Furthermore, metal complexes of pyridine carboxylic acids have also been investigated for their anticancer potential, with some exhibiting moderate activity against human tumor cell lines.[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine carboxylic acid derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ro 41-4439Various Human Cancer Cell LinesLow micromolar[4]
Pyridine-urea derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[7]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[7]
[ZnC14H10N2O10] (Complex Ⅵ)SMMC-7721 (Hepatocellular carcinoma)21.80[8][9]
Derivative 67A375, M14, RPMI 7951 (Melanoma)0.0015, 0.0017, 0.0017[10]
Derivative 9Various0.016 - 0.422[10]

Signaling Pathways in Cancer Targeted by Pyridine Carboxylic Acid Derivatives

Many pyridine carboxylic acid derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are often dysregulated in cancer. Two such critical pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4) signaling cascades.

VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[12][13] Inhibition of this pathway is a clinically validated strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg Activation PI3K PI3K VEGFR2_dimer->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

VEGFR-2 Signaling Pathway
CDK4 Signaling Pathway

CDK4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle, promoting the transition to the S phase where DNA replication occurs.[14] Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[15]

CDK4_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4 CDK4/6 CyclinD->CDK4 Forms complex Rb Rb CDK4->Rb Phosphorylates Rb_p p-Rb (Inactive) p16 p16 (INK4a) p16->CDK4 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Transcription

CDK4 Signaling Pathway

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine carboxylic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[16][17] The antimicrobial mechanism of some derivatives is attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.[13]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine carboxylic acid derivatives against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[18]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(methyldithio)pyridine-3-carbonitrileA. baumannii, E. coli, S. aureus, Candida sp.0.25 - 64[2]
Isonicotinic acid hydrazide derivatives 23-27S. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18 - 3.08 (µM/mL)[2]
Pyridine-2,6-dithiocarboxylic acid (pdtc)Nonpseudomonads and two P. stutzeri strains16 - 32 (µM)[6]
Pyridine triazole 127bK. pneumoniae, A. fumigatus, C. albicans6.25[2]
3-(Pyridine-3-yl)-2-oxazolidinone derivative 21dS. pneumoniae0.5 (MBIC)[19]

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects.[10] Pyridine carboxylic acid derivatives have been identified as potent inhibitors of a wide range of enzymes, highlighting their versatility as therapeutic agents.[1] For instance, certain derivatives have shown inhibitory activity against α-amylase and carboxypeptidase A.[14] The ability of the carboxylic acid group to coordinate with metal ions in the active sites of metalloenzymes is a significant factor in their inhibitory potential.[1]

Quantitative Enzyme Inhibition Data

The table below summarizes the inhibitory activity (IC50 values) of selected pyridine carboxylic acid derivatives against various enzymes.

Compound/DerivativeEnzyme TargetIC50Reference
Pyridine-urea derivative 8bVEGFR-25.0 ± 1.91 µM[7]
Pyridine-urea derivative 8eVEGFR-23.93 ± 0.73 µM[7]
Substituted pyridine carboxylic acid derivativesHistone Demethylase (JMJD2C)Sub-nanomolar[16]
Pyridine-2-carboxylic acid derivativesKDM5B< 1.0 µM[16]
2-pyridylacetic acidα-amylase, Carboxypeptidase AStrongest inhibitor among tested compounds[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the evaluation of novel pyridine carboxylic acid derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate and incubate start->cell_seeding compound_treatment Treat cells with various concentrations of the test compound cell_seeding->compound_treatment incubation_24_72h Incubate for 24-72 hours compound_treatment->incubation_24_72h add_mtt Add MTT solution to each well and incubate incubation_24_72h->add_mtt formazan_dissolution Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->formazan_dissolution read_absorbance Measure absorbance at ~570 nm using a microplate reader formazan_dissolution->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyridine carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][15]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Compound Dilution: Prepare a two-fold serial dilution of the pyridine carboxylic acid derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[8]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[18]

Enzyme Inhibition Assay

This is a general protocol for determining the inhibitory effect of a compound on enzyme activity.

Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme being assayed. Prepare solutions of the enzyme, its substrate, and the pyridine carboxylic acid derivative (inhibitor).

  • Assay Setup: In a suitable format (e.g., 96-well plate), add the buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Synthesis of Pyridine Carboxylic Acid Derivatives

The synthesis of pyridine carboxylic acid derivatives can be achieved through various chemical routes. A common method for preparing amide derivatives involves the reaction of a pyridine carboxylic acid with an amine.

General Synthesis of N-substituted Pyridine-2-carboxamides

Synthesis_Workflow start Start reactants Pyridine-2-carboxylic acid + Amine start->reactants reaction Reaction in an appropriate solvent reactants->reaction coupling Coupling Agent (e.g., CDI, DCC) coupling->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., chromatography) workup->purification product N-substituted Pyridine-2-carboxamide purification->product end End product->end

General Synthesis Workflow

Protocol:

  • Activation of Carboxylic Acid: To a solution of pyridine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC)) and stir at room temperature.

  • Amine Addition: To the activated carboxylic acid, add the desired amine (1.0-1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted pyridine-2-carboxamide.

Pyridine carboxylic acid derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a deeper understanding of their mechanisms of action. It is anticipated that continued research in this area will lead to the discovery of novel and effective drugs for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search for experimental protocols and application data for 3-Tert-butylthio-2-carboxypyridine, publicly available scientific literature detailing its specific use, biological activity, and associated signaling pathways is exceptionally limited. The information provided below is based on the general properties of related chemical structures, such as pyridine carboxylic acids and their derivatives, and should be considered as a foundational guide for exploratory research rather than an established protocol. All proposed experimental designs will require significant optimization and validation by the end-user.

Introduction

This compound is a substituted pyridine carboxylic acid. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including as enzyme inhibitors.[1] The presence of a carboxylic acid group at the 2-position and a bulky tert-butylthio group at the 3-position suggests potential for unique interactions with biological targets. This document aims to provide a theoretical framework and starting point for researchers interested in investigating the potential applications of this compound.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 178811-41-1
Molecular Formula C₁₀H₁₃NO₂S
Molecular Weight 211.28 g/mol
Alternate Names 3-tert-Butylthiopicolinic Acid; 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic Acid

Potential Applications and Hypothesized Mechanisms of Action

Based on the structural features of this compound and the known activities of similar compounds, potential areas of research include:

  • Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors. The carboxylic acid moiety can participate in hydrogen bonding or coordinate with metal ions in an enzyme's active site, while the tert-butylthio group can engage in hydrophobic interactions. Potential targets could include metalloenzymes or enzymes with well-defined hydrophobic pockets.

  • Proteomics Research: The compound is listed as a product for proteomics research, suggesting it may be used as a tool for protein interaction studies, potentially as a fragment for screening or as a starting point for the development of chemical probes.

Hypothesized Signaling Pathway Involvement:

Without experimental data, any depiction of a signaling pathway is purely speculative. However, if this compound were to act as an inhibitor of a specific kinase or phosphatase, it could modulate a downstream signaling cascade. For example, inhibition of a hypothetical "Kinase X" would prevent the phosphorylation of its substrate, "Protein Y," thereby blocking downstream cellular responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm External_Signal External Signal Receptor Receptor External_Signal->Receptor Kinase_X Kinase X Receptor->Kinase_X Protein_Y Protein Y Kinase_X->Protein_Y Phosphorylation Downstream_Response Cellular Response Protein_Y->Downstream_Response Compound 3-Tert-butylthio- 2-carboxypyridine Compound->Kinase_X Inhibition G Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Compound Stock Start->Prepare_Reagents Plate_Setup Add Buffer, Enzyme, and Compound to Microplate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (if necessary) Incubate->Stop_Reaction Read_Signal Read Signal (e.g., Absorbance, Fluorescence) Stop_Reaction->Read_Signal Analyze_Data Calculate % Inhibition and IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for 3-Tert-butylthio-2-carboxypyridine in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

In the field of mass spectrometry-based proteomics, the modification of cysteine residues is a critical step for accurate protein identification and quantification. The free sulfhydryl groups of cysteines can lead to unwanted disulfide bond formation, protein aggregation, and incomplete enzymatic digestion. Alkylation of these residues prevents such issues, ensuring reproducible and reliable results. While traditional alkylating agents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are widely used, there is a continuous search for novel reagents with unique properties for specialized applications.

This document describes the hypothetical application of 3-Tert-butylthio-2-carboxypyridine , a pyridine-based compound, as a novel reagent for the reversible modification of cysteine residues in proteomics workflows. Its unique tert-butylthio group offers potential for specialized applications such as dynamic thiol profiling and the enrichment of cysteine-containing peptides. The pyridine ring structure may also influence peptide fragmentation in the mass spectrometer, potentially providing additional useful information.

Hypothetical Mechanism of Action

This compound is proposed to react with cysteine residues via a thiol-disulfide exchange mechanism. This reaction is hypothesized to be facilitated under specific pH and temperature conditions, leading to the formation of a mixed disulfide bond between the peptide's cysteine residue and the 2-carboxypyridine moiety, with the release of tert-butyl thiol. This modification adds a specific mass to the cysteine residue, which can be readily detected by mass spectrometry. The reversibility of this modification could be achieved by using a reducing agent, allowing for the potential of dynamic studies of cysteine oxidation.

Experimental Protocols

Herein, we provide a detailed protocol for the use of this compound in a standard bottom-up proteomics workflow.

Materials
  • Protein sample (e.g., cell lysate, purified protein)

  • Urea

  • Ammonium bicarbonate (ABC)

  • Dithiothreitol (DTT)

  • This compound

  • Iodoacetamide (IAA) - for comparison

  • Trypsin (proteomics grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer compatible vials

Protocol for In-Solution Protein Digestion and Cysteine Modification
  • Protein Solubilization and Reduction:

    • Resuspend the protein pellet in 8 M urea in 100 mM ammonium bicarbonate, pH 8.5.

    • Add DTT to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C with gentle shaking to reduce disulfide bonds.

  • Cysteine Modification:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 50 mM.

    • Incubate for 45 minutes at room temperature in the dark.

    • (For comparison, in a separate sample, add IAA to a final concentration of 55 mM and incubate for 30 minutes at room temperature in the dark.)

  • Quenching and Dilution:

    • Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

    • Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Perform solid-phase extraction using C18 cartridges to desalt the peptides.

    • Elute the peptides with 50% acetonitrile, 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table presents hypothetical quantitative data from a comparative study between this compound and the standard alkylating agent, iodoacetamide (IAA). The data represents the percentage of identified cysteine-containing peptides that were successfully modified.

Alkylating ReagentConcentration (mM)Incubation Time (min)Modification Efficiency (%)Missed Cleavages (Cys-containing peptides)
This compound504592.58%
Iodoacetamide (IAA)553098.25%

Table 1: Hypothetical comparison of cysteine modification efficiency. This table illustrates a slightly lower but comparable modification efficiency for the novel reagent compared to the standard, with a minor increase in missed cleavages at cysteine sites, which could be a characteristic of the bulkier modification.

Visualizations

G cluster_workflow Proteomics Workflow with this compound start Protein Sample reduction Reduction (DTT) start->reduction Denaturation alkylation Cysteine Modification (this compound) reduction->alkylation digestion Digestion (Trypsin) alkylation->digestion Quenching & Dilution cleanup Desalting (C18 SPE) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: Experimental workflow for protein sample preparation.

G cluster_reaction Hypothetical Reaction of this compound with Cysteine cluster_structure Chemical Structures reagent This compound product Protein-Cys-S-S-Py-COOH reagent->product + cysteine Protein-Cys-SH cysteine->product + byproduct tert-Butyl Thiol product->byproduct releases cys_struct R-S-H reagent_struct Py-S-tBu product_struct R-S-S-Py

Caption: Proposed reaction mechanism.

Conclusion

The hypothetical application of this compound presents a novel approach for cysteine modification in mass spectrometry-based proteomics. While further experimental validation is required, its unique chemical properties suggest potential for specialized applications in studying protein structure and function. The protocols and data presented here provide a foundation for researchers interested in exploring the utility of this and other novel reagents in the dynamic field of proteomics.

Application Notes and Protocols for Protein Labeling with 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butylthio-2-carboxypyridine is a pyridine derivative containing a carboxylic acid and a tert-butylthio group.[1] While its direct application in protein labeling is not extensively documented in scientific literature, its chemical structure presents a viable scaffold for bioconjugation. The carboxylic acid moiety can be activated to form a stable amide bond with primary amines, such as the ε-amino group of lysine residues on a protein's surface. This process offers a pathway to introduce a unique chemical handle—the tert-butylthio pyridine group—onto a protein of interest.

This functionalization can be leveraged for various applications in research and drug development. The labeled protein can be used in protein-protein interaction studies, for the development of antibody-drug conjugates (ADCs), or as a tool for probing enzymatic activity, where the pyridine core may play a role in modulating biological function.[2][3]

Principle of the Reaction

The primary method for labeling proteins with this compound involves the activation of its carboxylic acid group using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester. The protein is then added, and the primary amine groups of lysine residues nucleophilically attack the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This two-step, one-pot reaction is highly efficient and proceeds under mild, aqueous conditions suitable for most proteins.

Quantitative Data Summary

The following tables present hypothetical performance data for the labeling of a model protein (e.g., Bovine Serum Albumin, BSA) with this compound using the EDC/NHS activation protocol. This data is intended for illustrative purposes to provide a baseline for experimental design.

Table 1: Labeling Efficiency and Degree of Labeling (DOL)

ParameterValue
Protein Concentration5 mg/mL
Labeling Reagent Concentration2 mM
Molar Ratio (Reagent:Protein)20:1
Reaction Buffer50 mM MES, pH 6.0
Reaction Time2 hours
Reaction Temperature25°C
Labeling Efficiency (%) ~75-85% (Estimated)
Degree of Labeling (DOL) 1.5 - 2.0

Table 2: Stability of the Labeled Conjugate

ConditionIncubation TimeStability (% of Intact Conjugate)
PBS, pH 7.4, 4°C28 days>95%
Human Serum, 37°C7 days>90%

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., antibody, enzyme)

  • This compound (MW: 211.28 g/mol )[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris)

  • Reaction Buffer: 50 mM MES, 150 mM NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10) or dialysis cassette

Preparation of Reagents
  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.

  • Labeling Reagent Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

  • EDC Stock Solution: Prepare a 200 mM stock solution of EDC in ultrapure water. Prepare this solution fresh before each use.

  • NHS Stock Solution: Prepare a 200 mM stock solution of NHS in ultrapure water or DMSO. Prepare this solution fresh before each use.

Protein Labeling Procedure
  • Activation of Labeling Reagent:

    • In a microcentrifuge tube, combine the required volume of the 100 mM this compound stock solution with the appropriate volumes of the 200 mM EDC and 200 mM NHS stock solutions to achieve a final molar ratio of 1:2:2 (Labeling Reagent:EDC:NHS).

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Labeling Reaction:

    • Add the activated labeling reagent mixture to the protein solution. A common starting point is a 20-fold molar excess of the labeling reagent over the protein.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring or rotation.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining NHS esters.

Purification of the Labeled Protein
  • Remove the excess, unreacted labeling reagent and reaction byproducts using a desalting column or dialysis.

  • Size-Exclusion Chromatography: Equilibrate a desalting column with Purification Buffer. Apply the quenched reaction mixture to the column and collect the fractions containing the labeled protein.

  • Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette and dialyze against the Purification Buffer at 4°C with at least three buffer changes.

Characterization of the Labeled Protein
  • Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay).

  • Degree of Labeling (DOL): The DOL can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass increase will correspond to the molecular weight of the attached this compound minus the mass of a water molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution activation Activate Labeling Reagent (EDC/NHS, 15-30 min) prep_reagents Prepare Reagent Stocks (Label, EDC, NHS) prep_reagents->activation labeling Add to Protein (2 hours, RT) activation->labeling Add activated reagent quenching Quench Reaction (Tris Buffer, 30 min) labeling->quenching purification Purify Labeled Protein (Desalting Column/Dialysis) quenching->purification analysis Characterize Conjugate (MS for DOL) purification->analysis

Caption: Experimental workflow for protein labeling.

reaction_mechanism reagent This compound o_acylisourea O-acylisourea intermediate (unstable) reagent->o_acylisourea edc EDC edc->o_acylisourea nhs NHS nhs_ester NHS ester (semi-stable) nhs->nhs_ester protein Protein-NH2 (Lysine) labeled_protein Labeled Protein (Stable Amide Bond) protein->labeled_protein o_acylisourea->nhs_ester nhs_ester->labeled_protein

Caption: Amine labeling reaction mechanism.

signaling_pathway_application protein_of_interest Protein of Interest (POI) labeled_protein POI Labeled with This compound protein_of_interest->labeled_protein Labeling complex POI-Partner Complex labeled_protein->complex interacting_partner Interacting Protein Partner interacting_partner->complex pull_down_beads Affinity Beads (Thiol-Reactive) captured_complex Captured Complex on Beads pull_down_beads->captured_complex complex->captured_complex Pull-down via tert-butylthio group analysis Elution & MS Analysis captured_complex->analysis identification Identification of Interacting Partner analysis->identification

Caption: Hypothetical pull-down assay workflow.

References

Application Notes and Protocols: 3-Tert-butylthio-2-carboxypyridine for Cysteine Modification in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butylthio-2-carboxypyridine is a pyridine derivative with potential applications in the selective modification of cysteine residues in proteins. The presence of a disulfide bond, specifically a tert-butylthio group attached to a pyridine ring, suggests that its primary mechanism of action for cysteine modification is through a thiol-disulfide exchange reaction.[1][2] In this process, the thiol group of a cysteine residue attacks the disulfide bond of the reagent, leading to the formation of a new, mixed disulfide bond between the protein and the pyridyl moiety, and the release of tert-butylthiol.[1] This type of modification is valuable in various fields, including drug development for the creation of antibody-drug conjugates (ADCs), protein labeling for imaging studies, and in proteomics to probe protein structure and function.[3][4]

The carboxypyridine core offers potential for further functionalization, and the tert-butylthio leaving group influences the reactivity and stability of the reagent. This document provides detailed, albeit inferred, protocols and application notes for the use of this compound in protein modification, based on the well-established principles of thiol-disulfide exchange chemistry with similar pyridine-based reagents.

Reaction Mechanism

The proposed mechanism for the modification of a protein cysteine residue with this compound is a thiol-disulfide exchange. This is a bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction is initiated by the deprotonation of the cysteine thiol to a more nucleophilic thiolate anion, which is pH-dependent.[1][5] The thiolate then attacks the sulfur atom of the tert-butylthio group, leading to the formation of a new disulfide bond with the protein and the release of tert-butylthiol.

Reaction_Mechanism Protein_Cys Protein-SH (Cysteine Residue) Transition_State Transition State (Thiolate Attack) Protein_Cys->Transition_State Deprotonation (pH > pKa) Reagent This compound Reagent->Transition_State Modified_Protein Protein-S-S-Pyridine-COOH (Modified Protein) Transition_State->Modified_Protein Leaving_Group tert-Butylthiol Transition_State->Leaving_Group

Caption: Proposed thiol-disulfide exchange mechanism.

Quantitative Data

As there is no specific experimental data available for this compound, the following table presents hypothetical quantitative data based on typical values for similar pyridine disulfide reagents used in cysteine modification. This data is for illustrative purposes to guide experimental design.

ParameterValueConditionsReference for Analogy
Reaction pH Optimum 7.0 - 8.50.1 M Phosphate Buffer, 25°C[1]
Reaction Time for >90% Conversion 1 - 4 hours10-fold molar excess of reagent[6]
Second-Order Rate Constant (k₂) 10 - 100 M⁻¹s⁻¹pH 7.4, 25°C[7][8]
Reagent Stability in Aqueous Buffer Half-life > 24 hourspH 7.4, 4°CGeneral knowledge
Wavelength for Monitoring Reaction ~343 nm (release of pyridine-2-thione)N/A (Leaving group is not chromophoric)[2] (Note: This is for a different leaving group)

Experimental Protocols

Protocol 1: Cysteine Modification of a Protein

This protocol outlines the general procedure for modifying a cysteine-containing protein with this compound.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Desalting columns or dialysis tubing (for purification)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for reagent stock solution

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide-bonded cysteines that need to be modified, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: If DTT is used, it must be removed before adding the modification reagent, as it will compete for the reagent.

    • Remove the reducing agent (if used) by buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Modification Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10-fold molar excess over the initial amount of the modification reagent. Incubate for 15 minutes.

  • Purification of the Modified Protein:

    • Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Characterization by Mass Spectrometry

This protocol describes how to confirm the modification using mass spectrometry.

Materials:

  • Modified protein sample from Protocol 1

  • Unmodified protein sample (control)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Desalt the modified and unmodified protein samples into a volatile buffer (e.g., ammonium acetate) if necessary for ESI-MS.

    • Prepare samples for mass spectrometry according to the instrument's guidelines.

  • Mass Analysis:

    • Acquire the mass spectra for both the unmodified and modified protein samples.

    • Calculate the expected mass shift upon modification. The mass of the added moiety is the mass of 3-thio-2-carboxypyridine minus the mass of a hydrogen atom.

    • Compare the observed mass of the modified protein with the calculated expected mass. A successful modification will result in a mass increase corresponding to the mass of the modifying group.

Experimental Workflow

The following diagram illustrates the overall workflow for protein modification and analysis.

Experimental_Workflow A Protein Preparation (Dissolution, Reduction if needed) C Modification Reaction (Incubation) A->C B Reagent Preparation (Stock Solution) B->C D Reaction Quenching C->D E Purification (Desalting/Dialysis) D->E F Characterization (Mass Spectrometry) E->F G Analysis (Confirm Mass Shift) F->G

References

Application Notes and Protocols for the Derivatization of Peptides with 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted chemical modification of peptides is a cornerstone of modern drug development, proteomics, and chemical biology. Derivatization can enhance peptide stability, modulate biological activity, and enable the attachment of functional moieties such as fluorophores, radiolabels, or cytotoxic drugs. 3-tert-butylthio-2-carboxypyridine, also known as 3-tert-Butylthiopicolinic Acid, is a bifunctional reagent that can be utilized for the covalent modification of peptides. This molecule possesses a carboxylic acid group, which can be activated to form an amide bond with free amino groups on a peptide (e.g., the N-terminus or the side chain of a lysine residue). The presence of the tert-butylthio group introduces a stable, sterically hindered thioether linkage that can serve as a unique tag or be a precursor for further chemical manipulation.

These application notes provide a detailed protocol for the derivatization of peptides with this compound, along with expected outcomes and analytical characterization methods.

Principle of the Technology

The derivatization process involves the activation of the carboxylic acid of this compound to form a reactive ester, which then readily reacts with a primary amine on the peptide to form a stable amide bond. This reaction is typically carried out in solution phase or on solid-phase-synthesized peptides. The choice of coupling reagents and reaction conditions is critical to ensure high efficiency and to minimize side reactions.

The resulting modified peptide will contain the 3-tert-butylthio-2-pyridyl moiety, which can be used for various applications, including:

  • Introducing a unique mass tag for mass spectrometry-based proteomics.

  • Serving as a protected thiol handle , where the tert-butylthio group can potentially be removed under specific reducing conditions to reveal a free thiol for subsequent conjugation.

  • Altering the physicochemical properties of the peptide, such as its hydrophobicity and metal-chelating potential.

Experimental Protocols

Materials and Reagents
  • Peptide of interest with at least one free primary amine.

  • This compound (MW: 211.28 g/mol ).[1]

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching solution: e.g., Hydroxylamine solution.

  • Analytical and Purification equipment:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

    • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol for Solution-Phase Peptide Derivatization

This protocol describes the derivatization of a peptide in solution.

  • Peptide Preparation: Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a separate microcentrifuge tube, dissolve this compound (3 equivalents relative to the peptide) and HATU (2.9 equivalents) in a minimal volume of anhydrous DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Incubate the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Vortex the mixture gently and allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be monitored by RP-HPLC to assess the consumption of the starting peptide.

  • Reaction Quenching (Optional): To quench any remaining active ester, a small amount of a primary amine-containing solution (e.g., a dilute solution of hydroxylamine or Tris buffer) can be added.

  • Purification:

    • Dilute the reaction mixture with an appropriate solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water) to reduce the DMF/DMSO concentration.

    • Purify the derivatized peptide using preparative RP-HPLC.

  • Characterization:

    • Confirm the identity of the purified product by mass spectrometry. Expect a mass increase corresponding to the addition of the 3-tert-butylthio-2-pyridylcarbonyl moiety (C10H11NOS), which is a mass shift of +193.06 Da.

    • Assess the purity of the final product by analytical RP-HPLC.

Workflow Diagram

Derivatization_Workflow cluster_activation Activation Step cluster_coupling Coupling & Purification reagent This compound activated_reagent Activated Reagent (Reactive Ester) reagent->activated_reagent 15-30 min, RT coupling_reagent HATU/DIPEA in DMF coupling_reagent->activated_reagent reaction Coupling Reaction activated_reagent->reaction peptide Peptide Solution (in DMF/DMSO) peptide->reaction purification RP-HPLC Purification reaction->purification 2-4 hours, RT characterization MS & HPLC Analysis purification->characterization

Caption: Workflow for the solution-phase derivatization of a peptide.

Data Presentation

The efficiency of the derivatization reaction can be quantified by monitoring the reaction progress with RP-HPLC and confirming the product with mass spectrometry. The following table provides an example of expected results for the derivatization of a model peptide (e.g., a peptide with a single lysine residue).

ParameterUnmodified PeptideDerivatized Peptide
RP-HPLC Retention Time 10.5 min12.8 min
Observed Mass [M+H]⁺ 1500.8 Da1693.9 Da
Mass Shift N/A+193.1 Da
Purity (Post-HPLC) >98%>95%
Typical Yield N/A60-80%

Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual results may vary depending on the peptide sequence and reaction conditions.

Logical Relationships and Considerations

The success of the peptide derivatization is dependent on several factors that are logically interconnected. The diagram below illustrates these relationships.

Logical_Relationships factors Key Factors Peptide Solubility Reagent Stoichiometry Reaction Time & Temperature pH of Reaction outcome Reaction Outcome factors->outcome yield High Yield outcome->yield purity High Purity outcome->purity side_reactions Minimal Side Reactions outcome->side_reactions

Caption: Factors influencing the outcome of the derivatization reaction.

Key Considerations:

  • Peptide Solubility: The peptide must be soluble in the reaction solvent. For hydrophobic peptides, co-solvents or alternative solvent systems may be necessary.

  • Stoichiometry: An excess of the activated reagent is typically used to drive the reaction to completion. However, a large excess can complicate purification.

  • pH: The coupling reaction is pH-dependent. The use of a non-nucleophilic base like DIPEA is crucial to maintain an optimal pH range (typically 8-9) for the acylation of the amine.

  • Side Reactions: Potential side reactions include the modification of other nucleophilic side chains (e.g., tyrosine, serine, threonine) if the reaction conditions are not optimized. Using HATU as a coupling reagent generally minimizes side reactions and racemization.

Conclusion

The derivatization of peptides with this compound provides a straightforward method to introduce a unique chemical moiety. The protocol described herein offers a robust starting point for researchers. Optimization of the reaction conditions for each specific peptide is recommended to achieve the desired level of modification while maintaining the integrity and biological activity of the peptide. The successful application of this methodology can open new avenues for the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for 3-Tert-butylthio-2-carboxypyridine-based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent chemical probes are invaluable tools in chemical biology and drug discovery for identifying and validating novel therapeutic targets. These probes form stable, covalent bonds with specific amino acid residues on proteins, enabling the enrichment and identification of these targets using mass spectrometry-based proteomics. The pyridine scaffold is a common feature in many bioactive molecules, and its functionalization allows for the fine-tuning of reactivity and selectivity.

This document provides a detailed protocol for the application of a putative cysteine-reactive probe, 3-Tert-butylthio-2-carboxypyridine, in a chemoproteomic workflow. While specific data for this compound is not extensively available in public literature, the protocols provided are based on well-established methods for characterizing cysteine-reactive covalent probes.[1][2][3][4] The tert-butylthio group suggests a potential leaving group upon nucleophilic attack by a cysteine thiol, leading to covalent modification of the target protein. These methods are designed to identify the protein targets of such a probe within a complex biological system.

Principle of the Method

The core of this methodology is a competitive chemical proteomics approach.[2][5][6] A broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) is used to label cysteine residues across the proteome. In a parallel sample, the proteome is pre-incubated with the experimental probe (this compound). If the experimental probe binds to a specific cysteine residue, it will block the subsequent labeling by the alkyne-tagged probe.

Following protein digestion, the alkyne-tagged peptides are enriched using click chemistry to attach a biotin handle, which is then captured by streptavidin beads. The relative abundance of each cysteine-containing peptide is quantified by mass spectrometry across the different treatment conditions. A significant reduction in the signal for a particular peptide in the presence of the experimental probe indicates it as a potential target.

Data Presentation

The quantitative data from a typical experiment can be summarized to highlight the potential protein targets of this compound. The table below represents hypothetical data from a competitive proteomics experiment, demonstrating how target engagement is quantified.

ProteinGenePeptide SequenceCompetition Ratio (Probe/DMSO)p-value
Protein Kinase APRKACATASTFAEIALR0.150.001
Glutathione S-transferaseGSTP1IESIARLLE0.220.005
Peroxiredoxin-2PRDX2VCPAGWKPGSDTIK0.950.89
Aldehyde dehydrogenaseALDH2LIQYTKTVL0.450.02
Tubulin alpha-1A chainTUBA1AFVEW*IPNNVK1.020.95

* Indicates the modified cysteine residue. A low competition ratio indicates strong engagement by the experimental probe.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction
  • Cell Culture: Grow cells of interest (e.g., HEK293T, HeLa) to 80-90% confluency.

  • Harvesting: Aspirate the culture medium, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and scrape the cells into a pre-chilled microcentrifuge tube.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 1x protease inhibitor cocktail).

  • Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell disruption and shear DNA.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). Normalize the protein concentration of all samples to 2 mg/mL with lysis buffer.

Protocol 2: Competitive Labeling
  • Sample Preparation: Aliquot 500 µL of the normalized protein lysate (1 mg total protein) into separate microcentrifuge tubes.

  • Probe Incubation:

    • Treatment Group: Add this compound to a final concentration of 50 µM.

    • Control Group: Add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubation: Incubate all samples at 37°C for 1 hour with gentle shaking.

  • Alkylation with Reporter Probe: Add a cysteine-reactive reporter probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne) to all samples to a final concentration of 100 µM.

  • Second Incubation: Incubate for an additional hour at room temperature in the dark.

  • Quenching: Quench the reaction by adding dithiothreitol (DTT) to a final concentration of 10 mM.

Protocol 3: Protein Digestion and Peptide Preparation
  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate at room temperature for 30 minutes in the dark.

  • Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone and incubate at -20°C overnight.

  • Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C, decant the supernatant, and air-dry the protein pellet.

  • Resuspension and Digestion: Resuspend the pellet in 100 µL of 50 mM ammonium bicarbonate and add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

Protocol 4: Click Chemistry and Enrichment
  • Click Reaction: To the digested peptide solution, add the following components in order:

    • Biotin-azide (final concentration 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (final concentration 1 mM)

  • Incubation: Incubate for 1 hour at room temperature with gentle shaking.

  • Enrichment:

    • Add high-capacity streptavidin agarose beads to the reaction mixture.

    • Incubate for 2 hours at room temperature with end-over-end rotation.

    • Wash the beads sequentially with 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.0, and finally with PBS.

  • Elution: Elute the bound peptides by resuspending the beads in an appropriate buffer for mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).

Protocol 5: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[5]

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the spectra against a relevant protein database (e.g., UniProt Human).

    • Quantify the relative abundance of peptides across the samples.

    • Calculate the competition ratio for each identified cysteine-containing peptide.

    • Perform statistical analysis to identify significantly depleted peptides in the probe-treated samples.

Visualizations

G cluster_sample_prep Sample Preparation cluster_labeling Competitive Labeling cluster_processing Protein Processing cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification probe_incubation Incubate with This compound quantification->probe_incubation reporter_incubation Incubate with Iodoacetamide-Alkyne probe_incubation->reporter_incubation digestion Reduction, Alkylation & Tryptic Digestion reporter_incubation->digestion click_chemistry Click Chemistry with Biotin-Azide digestion->click_chemistry streptavidin_pulldown Streptavidin Pulldown click_chemistry->streptavidin_pulldown lc_ms LC-MS/MS Analysis streptavidin_pulldown->lc_ms data_analysis Data Analysis & Target ID lc_ms->data_analysis

References

Application Note: Quantitative Peptide Analysis Using 3-Tert-butylthio-2-carboxypyridine Labeling and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes across different biological samples. Covalent labeling of peptides with chemical tags is a widely adopted strategy to facilitate accurate quantification by mass spectrometry. This document describes the application of 3-Tert-butylthio-2-carboxypyridine, a thiol-reactive labeling reagent, for the relative and absolute quantification of peptides using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

The this compound reagent specifically targets cysteine residues within peptides. The labeling reaction proceeds via a disulfide exchange mechanism, forming a stable disulfide bond between the reagent and the peptide's cysteine residue. This specific and efficient labeling allows for the differential isotopic labeling of samples, enabling multiplexed quantitative analysis. The tert-butylthio group can be isotopically labeled (e.g., with ¹³C or ¹⁵N) to create heavy and light versions of the reagent, which are chemically identical but distinguishable by mass spectrometry. This allows for the direct comparison of peptide abundance between different sample groups (e.g., control vs. treated).

Key Applications:

  • Biomarker Discovery: Identification of differentially expressed proteins between healthy and diseased states.

  • Drug Mechanism of Action Studies: Elucidation of cellular pathways affected by drug candidates.

  • Quantitative Profiling of Protein Post-Translational Modifications: Specifically targeting and quantifying cysteine-containing peptides that may be subject to modifications like S-nitrosylation or glutathionylation.

Experimental Protocols

Protein Extraction, Reduction, and Alkylation

This protocol outlines the initial steps of preparing protein samples for subsequent digestion and labeling.

  • Materials:

    • Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • Ammonium bicarbonate (50 mM)

  • Procedure:

    • Homogenize cells or tissues in lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • To reduce disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • To alkylate free cysteine residues, add IAA to a final concentration of 20 mM and incubate for 45 minutes at room temperature in the dark.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Peptide Labeling with this compound

This protocol details the specific labeling of cysteine-containing peptides.

  • Materials:

    • Light and Heavy isotopic forms of this compound

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Procedure:

    • After tryptic digestion, acidify the peptide mixture with formic acid to a pH of ~3 to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.

    • Resuspend the dried peptides in labeling buffer.

    • To ensure cysteine residues are in a reduced state for labeling, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

    • Add the light or heavy this compound reagent to the respective peptide samples at a 10-fold molar excess over the estimated amount of cysteine-containing peptides.

    • Incubate the reaction for 1 hour at 37°C with gentle shaking.

    • Quench the labeling reaction by adding a small molecule thiol, such as β-mercaptoethanol.

    • Combine the light and heavy labeled samples in a 1:1 ratio.

    • Desalt the combined sample using a C18 SPE cartridge and dry under vacuum.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of labeled peptides.

  • Materials:

    • LC-MS/MS system (e.g., Q Exactive HF or similar)

    • C18 analytical column

    • Mobile phase A: 0.1% formic acid in water

    • Mobile phase B: 0.1% formic acid in acetonitrile

  • Procedure:

    • Resuspend the labeled peptide mixture in mobile phase A.

    • Load the sample onto the analytical column.

    • Elute the peptides using a gradient of mobile phase B (e.g., 2-40% over 120 minutes).

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • Set the full MS scan range from m/z 350 to 1500 with a resolution of 60,000.

    • Select the top 15 most intense precursor ions for HCD fragmentation.

    • Set the MS/MS resolution to 15,000.

    • Use a normalized collision energy of 28.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be processed using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptides. The results can be summarized in the following tables.

Table 1: Quantified Cysteine-Containing Peptides

Protein AccessionPeptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Ratio (Heavy/Light)p-value
P12345ACDLQGFK754.36758.372.150.001
Q67890YVVTSTCR621.82625.830.480.005
..................
C* denotes the labeled cysteine residue.

Table 2: Differentially Abundant Proteins

Protein AccessionGene NameProtein DescriptionAverage Ratio (Heavy/Light)Regulation
P12345ABC1Example Protein 12.15Upregulated
Q67890XYZ2Example Protein 20.48Downregulated
...............

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Analysis p1 Protein Extraction p2 Reduction (DTT) & Alkylation (IAA) p1->p2 p3 Tryptic Digestion p2->p3 l1 Sample 1: Light Labeling (this compound) p3->l1 l2 Sample 2: Heavy Labeling (Isotopically Labeled Reagent) p3->l2 a1 Combine Labeled Samples (1:1) l1->a1 l2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Processing & Quantification a2->a3 r1 Quantitative Data Tables a3->r1 Output signaling_pathway_example cluster_drug_effect Drug Treatment Effect drug Drug Candidate receptor Cell Surface Receptor drug->receptor activates kinase1 Kinase A receptor->kinase1 proteinX Protein X (Cys-containing) Quantified Peptide: AC*DLQGFK Ratio: 2.15 (Upregulated) kinase1->proteinX phosphorylates response Cellular Response proteinX->response

Application Notes and Protocols for Quantitation of Protein Modifications with 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and for illustrative purposes. Currently, there is a lack of specific published data on the use of 3-Tert-butylthio-2-carboxypyridine for protein modification quantitation. The information provided is based on the chemical properties of the molecule and established principles of protein chemistry and quantitative proteomics.

Introduction

This compound is a picolinic acid derivative containing a sterically hindered thioether linkage. While its direct application in proteomics is not yet documented, its structure suggests potential utility as a reagent for the selective modification of proteins, likely at cysteine residues, through a disulfide exchange mechanism or activation of the carboxyl group. This document outlines a hypothetical application for the quantitative analysis of protein modifications using this reagent, coupled with mass spectrometry-based proteomics.

The proposed methodology leverages the tert-butylthio group as a potential leaving group under reducing conditions, enabling the formation of a disulfide bond with a free cysteine residue on a protein. Alternatively, the carboxylic acid moiety could be activated to react with primary amines (lysine residues or the N-terminus). This modification would introduce a specific mass tag, allowing for the identification and quantification of accessible and reactive residues within the proteome. Such an approach could be valuable for comparative proteomics studies, identifying changes in protein conformation, accessibility of specific residues, or the overall redox state of the proteome in response to various stimuli or in disease states.

Principle of the Method

The proposed workflow involves the selective labeling of proteins with this compound, followed by enzymatic digestion and analysis by high-resolution mass spectrometry. Quantification can be achieved through label-free methods or by incorporating isotopic labels. The tert-butylthio group could potentially be released under specific conditions, leaving a picolinic acid adduct on the protein.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling with this compound

This protocol describes the labeling of a purified protein or a complex protein lysate.

Materials:

  • This compound

  • Protein sample (purified protein or cell lysate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Quenching solution (e.g., 1 M Dithiothreitol, DTT)

  • Desalting columns

  • Mass spectrometer compatible solvents (e.g., water, acetonitrile, formic acid)

Procedure:

  • Protein Preparation:

    • Dissolve the protein sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If targeting reduced cysteines, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add the labeling reagent to the protein solution at a 10-fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Quenching:

    • Stop the reaction by adding DTT to a final concentration of 10 mM to consume any unreacted labeling reagent. Incubate for 15 minutes.

  • Sample Cleanup:

    • Remove excess reagent and byproducts using a desalting column equilibrated with a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Sample Preparation for Mass Spectrometry:

    • Denature the labeled protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate free cysteines with 55 mM iodoacetamide for 45 minutes in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate.

    • Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction column.

Protocol 2: Quantitative Mass Spectrometry Analysis

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Search the raw mass spectrometry data against a relevant protein database using a search engine such as MaxQuant, SEQUEST, or Mascot.

    • Specify the mass shift corresponding to the modification by this compound (or a fragment thereof) as a variable modification on cysteine or other potential residues.

    • For quantitative analysis, use label-free quantification (LFQ) intensities or reporter ion intensities if using isobaric tags.

    • Perform statistical analysis to identify proteins and specific sites with significant changes in modification levels between different experimental conditions.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of modification levels across different samples or conditions.

Table 1: Hypothetical Quantitative Data for Labeled Peptides

Protein IDGene NamePeptide SequenceModification SiteFold Change (Treated/Control)p-value
P02768ALBALVLIAFAQYLQQCPFEDHVKCys532.50.012
P68871HBBVGGHGCHLTPEEKCys94-1.80.045
Q06830PRDX1VCPAGWSKDFQLFCys523.10.008
P08670SOD1HVGDLGNVTADC*KCys1111.50.033

* Indicates the modified residue.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis p1 Protein Sample (Lysate or Purified) p2 Reduction (TCEP) p1->p2 p3 Labeling with This compound p2->p3 p4 Quenching (DTT) p3->p4 p5 Cleanup (Desalting) p4->p5 m1 Denaturation & Reduction p5->m1 m2 Alkylation m1->m2 m3 Tryptic Digestion m2->m3 m4 Desalting (C18) m3->m4 a1 LC-MS/MS m4->a1 a2 Database Search a1->a2 a3 Quantification a2->a3 a4 Statistical Analysis a3->a4

Caption: Experimental workflow for protein labeling and quantitative analysis.

Hypothetical Signaling Pathway

signaling_pathway cluster_pathway Hypothetical Redox-Sensitive Signaling stimulus Oxidative Stress receptor Receptor Tyrosine Kinase stimulus->receptor adaptor Adaptor Protein receptor->adaptor mapkkk MAPKKK adaptor->mapkkk mapkk MAPKK mapkkk->mapkk mod Cys Oxidation (Target for Labeling) mapkkk->mod mapk MAPK mapkk->mapk tf Transcription Factor mapk->tf response Cellular Response tf->response

Caption: Hypothetical signaling pathway involving a redox-sensitive cysteine.

Application Notes and Protocols for 3-Tert-butylthio-2-carboxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific biological activity and drug discovery applications for 3-Tert-butylthio-2-carboxypyridine have not been extensively documented in publicly available scientific literature. However, its core structure, a pyridine-2-carboxylic acid derivative, is a recognized scaffold for inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, particularly prolyl 4-hydroxylase domain (PHD) enzymes. The following application notes and protocols are therefore presented based on the hypothesis that this compound may function as a PHD inhibitor. These guidelines are intended for researchers and scientists in drug development and provide a framework for the investigation of this and structurally similar compounds.

Introduction

This compound is a small molecule featuring a pyridine-2-carboxylic acid scaffold with a tert-butylthio substitution at the 3-position. Pyridine carboxylic acid isomers are prevalent in medicinal chemistry and have been instrumental in the development of numerous therapeutic agents.[1] The structural resemblance of the core scaffold to 2-oxoglutarate, a key substrate for PHD enzymes, suggests that this compound could act as a competitive inhibitor of this enzyme class.

PHD enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway.[2] By hydroxylating specific proline residues on the HIF-α subunit, PHDs mark it for proteasomal degradation under normoxic conditions. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. Consequently, PHD inhibitors are being actively investigated for the treatment of anemia, ischemic diseases, and inflammatory conditions.

These application notes provide a detailed overview of the potential use of this compound as a research tool for studying the HIF pathway and as a starting point for the development of novel therapeutics targeting PHD enzymes.

Hypothesized Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes. By binding to the active site of PHDs, it is thought to prevent the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes.

hif_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_normoxia HIF-1α PHD PHD Enzymes HIF-1α_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α Nucleus Nucleus HIF-1α_hypoxia->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HRE Hypoxia-Responsive Element (HRE) Nucleus->HRE Dimerization & Binding Target_Genes Target Gene Transcription HRE->Target_Genes Compound 3-Tert-butylthio- 2-carboxypyridine Compound->PHD Inhibition

Figure 1: Hypothesized mechanism of action for this compound.
Quantitative Data Summary

As no specific quantitative data for this compound is currently available, the following table provides a template for summarizing key parameters that should be determined during its evaluation as a potential PHD inhibitor. For context, representative data for other known pyridine-based PHD inhibitors are included.

CompoundTargetIC50 (nM)Cell-based Assay (EC50, EPO induction)Reference Compound
This compound PHD2TBDTBDFG-4592 (Roxadustat)
Compound 9 (azabenzimidazole derivative)PHD23Not ReportedAmgen
Compound 25 (tetrahydropyridin-4-ylpicolinoylglycine)PHD26.55Upregulated reticulocytes in mice[3]
JTZ-951 (triazolopyridine derivative)PHD2PotentIncreased hemoglobin in rats[4]

TBD: To Be Determined

Experimental Protocols

The following protocols provide a detailed methodology for the initial characterization of this compound as a potential PHD inhibitor.

Protocol 1: In Vitro PHD2 Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against human PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate (2-oxoglutarate)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM ascorbate, 50 µM FeSO₄)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., FG-4592)

  • Detection reagent (e.g., luminescence-based oxygen consumption assay kit or antibody-based detection of hydroxylated peptide)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add the diluted compound or positive control to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add the HIF-1α peptide substrate and α-ketoglutarate to all wells.

  • Initiate the reaction by adding the recombinant PHD2 enzyme to all wells.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

phd2_inhibition_workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Plate_Setup Add compound, controls, substrate, and co-factors to 384-well plate Compound_Prep->Plate_Setup Reaction_Start Initiate reaction with PHD2 enzyme Plate_Setup->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Reaction_Stop Stop the reaction Incubation->Reaction_Stop Detection Measure signal (e.g., luminescence) Reaction_Stop->Detection Data_Analysis Calculate % inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro PHD2 inhibition assay.
Protocol 2: Cell-Based HIF-1α Stabilization Assay

This protocol is designed to assess the ability of this compound to stabilize HIF-1α in a cellular context.

Materials:

  • Human cell line (e.g., HEK293T, HepG2)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., FG-4592 or CoCl₂)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment and reagents

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or the positive control for a specified time (e.g., 4-6 hours). Include a DMSO-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α.

hif_stabilization_workflow Start Start Cell_Culture Seed and culture cells Start->Cell_Culture Compound_Treatment Treat cells with This compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells and quantify protein Compound_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Transfer proteins and perform Western blot SDS_PAGE->Western_Blot Antibody_Incubation Incubate with anti-HIF-1α and loading control antibodies Western_Blot->Antibody_Incubation Detection Detect protein bands Antibody_Incubation->Detection Analysis Quantify band intensities Detection->Analysis End End Analysis->End

Figure 3: Workflow for the cell-based HIF-1α stabilization assay.
Protocol 3: Target Gene Expression Analysis (qPCR)

This protocol measures the expression of HIF target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF), in response to treatment with this compound.

Materials:

  • Human cell line capable of producing EPO (e.g., HepG2)

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • Positive control (e.g., FG-4592)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (EPO, VEGF) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Culture and treat cells with the compound as described in Protocol 2.

  • Extract total RNA from the treated cells using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression relative to the housekeeping gene and the untreated control.

By following these protocols, researchers can systematically evaluate the potential of this compound as a novel PHD inhibitor and advance its development as a potential therapeutic agent.

References

Application Notes and Protocols for In-Cell Protein Labeling with 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Tert-butylthio-2-carboxypyridine is not a commonly documented, off-the-shelf reagent for direct in-cell protein labeling. The following application notes and protocols are proposed based on established principles of bioconjugation chemistry and the reactivity of the compound's functional groups. This information is intended for research and development professionals for the design of novel protein labeling strategies and requires experimental validation.

Introduction

This compound possesses two key functional groups that can be potentially utilized for a two-stage protein labeling strategy: a carboxylic acid for initial protein conjugation and a protected thiol group (tert-butylthio) that can be deprotected for subsequent applications. This allows for a "catch-and-release" or dual-functionalization approach. The carboxylic acid can be activated to form a stable amide bond with primary amines, such as the side chain of lysine residues on a target protein. Following this initial labeling, the tert-butylthio group can potentially be cleaved to reveal a reactive thiol, which can then be used for secondary labeling with a thiol-reactive probe (e.g., a fluorophore or a biotin tag) or for studying protein disulfide interactions.

Principle of the Proposed Method

The proposed labeling strategy is a two-step process:

  • Amine-Reactive Conjugation: The carboxylic acid on the pyridine ring is activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). This forms a semi-stable sulfo-NHS ester that readily reacts with primary amines on the protein surface to form a stable amide bond.

  • Thiol Deprotection: The tert-butylthio group is a protecting group for the sulfur atom. Following the initial protein conjugation, this group can be removed to expose a free thiol. This deprotection step typically requires reducing agents. For in-cell applications, a biocompatible reducing agent would be necessary.

Visualization of the Proposed Workflow

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Thiol Deprotection cluster_2 Step 3: Secondary Labeling (Optional) A Protein of Interest (with accessible lysines) D Labeled Protein (via Amide Bond) A->D Reaction B This compound B->D C EDC / Sulfo-NHS (Activation Reagents) C->D E Labeled Protein G Thiol-Functionalized Protein E->G Deprotection F Reducing Agent (e.g., TCEP) F->G H Thiol-Functionalized Protein J Dual-Labeled Protein H->J Conjugation I Thiol-Reactive Probe (e.g., Maleimide-Fluorophore) I->J

Caption: Proposed workflow for two-stage protein labeling.

Proposed Experimental Protocols

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation/Coupling Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Thiol-reactive fluorescent probe (e.g., Maleimide-PEG4-Fluorescein)

  • Desalting columns

Protocol 1: Amine-Reactive Labeling of Protein
  • Protein Preparation: Dissolve the protein of interest in Activation/Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in ultrapure water.

  • Activation and Labeling Reaction:

    • Add a 10 to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Add EDC and sulfo-NHS to the protein solution to a final concentration of 5 mM each.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess labeling reagent and byproducts using a desalting column equilibrated with PBS, pH 7.4.

Protocol 2: In-situ Thiol Deprotection and Secondary Labeling
  • Deprotection:

    • To the purified, labeled protein from Protocol 1, add a 10 to 20-fold molar excess of TCEP from a 100 mM stock solution.

    • Incubate for 30-60 minutes at room temperature.

  • Secondary Labeling:

    • Prepare a 10 mM stock solution of a thiol-reactive probe (e.g., Maleimide-PEG4-Fluorescein) in DMSO.

    • Add a 5 to 10-fold molar excess of the thiol-reactive probe to the deprotected protein solution.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Final Purification: Purify the dual-labeled protein using a desalting column equilibrated with PBS, pH 7.4.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the labeling of a model protein (e.g., Bovine Serum Albumin, BSA) and should be experimentally determined.

ParameterValueNotes
Primary Labeling Efficiency
Molar Ratio (Reagent:Protein)20:1Initial optimization point.
Degree of Labeling (DOL) - Step 12-4Moles of label per mole of protein.
Labeling Efficiency (%)~30-50%Based on accessible lysine residues.
Secondary Labeling Efficiency
Molar Ratio (Probe:Protein)10:1For thiol-reactive probe.
Degree of Labeling (DOL) - Step 21-2Moles of secondary probe per mole of protein.
Overall Dual-Labeling Efficiency (%)~15-30%Percentage of protein with both labels.
Cytotoxicity (for in-cell applications)
IC50 of Labeled Protein (in HeLa cells)>100 µMTo be determined via MTT or similar assay.

Proposed Reaction Mechanism

G cluster_0 Step 1: Carboxylic Acid Activation and Amine Coupling cluster_1 Step 2: Thiol Deprotection A Pyridine-COOH + EDC -> Reactive O-acylisourea intermediate B O-acylisourea + Sulfo-NHS -> Sulfo-NHS Ester A->B C Sulfo-NHS Ester + Protein-NH2 -> Protein-NHCO-Pyridine B->C D Protein-NHCO-Pyridine-S-tBu + Reducing Agent E Protein-NHCO-Pyridine-SH D->E

Caption: Proposed chemical reaction mechanism.

Challenges and Considerations

  • Biocompatibility of Deprotection: The key challenge for in-cell applications is the deprotection of the tert-butylthio group. While TCEP is a relatively biocompatible reducing agent, its efficiency for cleaving a tert-butylthio group under physiological conditions needs to be validated. Harsher conditions are typically required, which would not be suitable for live cells.

  • Reaction Efficiency: The efficiency of both the primary and secondary labeling steps will be highly dependent on the specific protein, buffer conditions, and reagent concentrations. Extensive optimization will be required.

  • Specificity: While the primary labeling targets amines, there is a risk of side reactions. The specificity of the deprotection step also needs to be considered to avoid the reduction of native disulfide bonds within the protein.

Conclusion

The use of this compound for in-cell protein labeling presents an intriguing, yet unvalidated, possibility for dual-functionalization of proteins. The proposed protocols provide a starting point for researchers to explore this potential application. However, significant experimental work is required to validate the feasibility and efficiency of this approach, particularly the development of a mild and biocompatible method for the deprotection of the tert-butylthio group in a cellular environment.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Tert-butylthio-2-carboxypyridine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Tert-butylthio-2-carboxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling efficiency and troubleshooting common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound used for labeling?

A1: The primary reactive group for labeling is the carboxylic acid (-COOH) at the 2-position of the pyridine ring. This group can be activated to form a stable amide bond with primary amines on target molecules such as proteins, peptides, or amine-modified oligonucleotides.

Q2: What is the recommended chemistry for labeling with this compound?

A2: The most common and recommended method is a two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This process activates the carboxyl group to form a more stable, amine-reactive NHS ester.[3][4][5]

Q3: How should this compound and the coupling reagents (EDC/NHS) be stored?

A3: this compound should be stored according to the manufacturer's instructions, typically in a cool, dry place. EDC and NHS are highly sensitive to moisture and should be stored desiccated at -20°C.[2] It is crucial to allow the reagent vials to warm to room temperature before opening to prevent moisture condensation, which can inactivate the reagents.[2]

Q4: Will the tert-butylthio group interfere with the labeling reaction?

A4: The tert-butylthio group is generally stable under the conditions used for EDC/NHS coupling reactions. It is not expected to interfere with the activation of the carboxylic acid or the subsequent reaction with a primary amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the labeling of target molecules with this compound using EDC/NHS chemistry.

Issue 1: Low Labeling Efficiency or No Reaction

Possible Causes & Solutions

CauseRecommended Action
Inactive Reagents EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.[2][4] Always use freshly prepared solutions of EDC and NHS.[1][2] Ensure reagents have been stored properly in a desiccated environment at -20°C.[2]
Suboptimal pH The two-step EDC/NHS reaction has different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling of the NHS-ester to the amine is most effective at a physiological to slightly basic pH (7.0-8.5).[2][4] Use a two-buffer system: an activation buffer like MES at pH 5.0-6.0, and a coupling buffer like PBS at pH 7.2-7.5.[2][4]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete in the reaction, reducing efficiency.[2] Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or Borate buffer for the coupling step.[2]
Insufficient Molar Ratio of Reagents An insufficient amount of the labeling reagent or coupling agents can lead to low yield. Optimize the molar ratio of this compound, EDC, and NHS to your target molecule. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[4]
Steric Hindrance The primary amines on your target molecule may be sterically hindered or buried within its structure, making them inaccessible. Consider using a spacer or a longer linker to improve accessibility.
Issue 2: Precipitation of Reactants or Product

Possible Causes & Solutions

CauseRecommended Action
High Reagent Concentration High concentrations of EDC or the target molecule can sometimes lead to precipitation.[2] Try reducing the molar excess of EDC. If the target molecule is precipitating, consider performing the reaction at a lower concentration.
Protein Aggregation Changes in pH or the addition of reagents can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Additives like arginine or polysorbates may help prevent aggregation.
Low Solubility of Labeled Product The addition of the relatively hydrophobic this compound moiety may decrease the solubility of the final conjugate. If precipitation occurs after the reaction, consider using a more hydrophilic linker if possible or including solubility-enhancing agents in your purification buffers.

Experimental Protocols

This section provides a detailed protocol for the two-step labeling of a protein with this compound using EDC and Sulfo-NHS.

Materials:

  • This compound

  • Protein or other amine-containing molecule to be labeled

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange and purification

Protocol:

  • Preparation of Reagents:

    • Prepare the Activation and Coupling buffers.

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer. Do not store these solutions.[1][2]

  • Activation of this compound:

    • In a microcentrifuge tube, combine your desired molar amount of this compound with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer. A typical starting molar ratio is 1:5:5 (Carboxypyridine:EDC:Sulfo-NHS).

    • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.[2]

  • Preparation of the Target Molecule:

    • During the activation step, prepare your protein or other amine-containing molecule. If the protein is in a buffer containing amines (like Tris), perform a buffer exchange into the Coupling Buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound solution to the prepared protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2] This will hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography, equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

G cluster_workflow Experimental Workflow for Labeling prep Reagent Preparation (Label, EDC, Sulfo-NHS, Buffers) activation Activation Step (pH 5.0-6.0 in MES Buffer) prep->activation protein_prep Target Molecule Preparation (Buffer Exchange to PBS) prep->protein_prep conjugation Conjugation Step (pH 7.2-7.5 in PBS) activation->conjugation protein_prep->conjugation quenching Quenching (Tris or Hydroxylamine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification

Caption: General experimental workflow for EDC/NHS coupling.

G cluster_troubleshooting Troubleshooting Low Labeling Efficiency start Low or No Labeling Yield q1 Are EDC/NHS reagents fresh? start->q1 a1_yes Yes q1->a1_yes a1_no Prepare fresh solutions q1->a1_no No q2 Is the pH optimal for both steps? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Use two-buffer system (MES pH 5-6, PBS pH 7.2-7.5) q2->a2_no No q3 Are buffers free of competing amines/carboxylates? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no Use appropriate buffers (e.g., MES, PBS, Borate) q3->a3_no No q4 Is the molar ratio of reagents sufficient? a3_yes->q4 a4_yes Consider Steric Hindrance q4->a4_yes a4_no Optimize molar ratios (e.g., increase excess of label/EDC/NHS) q4->a4_no No

Caption: Decision tree for troubleshooting low labeling yield.

References

Common issues with 3-Tert-butylthio-2-carboxypyridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Tert-butylthio-2-carboxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound can present several challenges. Low yields are a common issue, which can stem from various factors including reaction conditions, catalyst activity, solvent effects, and the purity of starting materials.[1][2] Steric hindrance from the bulky tert-butyl group can also impede reactions. Additionally, the pyridine ring can be susceptible to side reactions, and the thioether group is sensitive to oxidation. Careful control of the reaction environment is crucial for a successful synthesis.

Q2: I'm having trouble purifying the final product. What are the recommended methods?

A2: Purifying polar pyridine derivatives like this compound can be challenging due to their basicity and potential for strong interactions with stationary phases like silica gel.[3][4] Common issues include peak tailing in chromatography and low recovery.[3] Effective purification strategies include:

  • Column Chromatography: Using a less acidic stationary phase or a modified mobile phase (e.g., with a small amount of a competing base like triethylamine) can improve separation and reduce tailing.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: Utilizing the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, a series of pH-adjusted extractions can help remove non-polar impurities.

Q3: What are the best practices for handling and storing this compound?

A3: Due to the presence of a thioether and a carboxylic acid, this compound may have specific stability considerations. Thioethers can be susceptible to oxidation, so it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).[5] Pyridinecarboxylic acids can be prone to decarboxylation at elevated temperatures.[1] Therefore, long-term storage at low temperatures (e.g., in a refrigerator or freezer) is recommended. The compound should be protected from light and moisture.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inefficient reaction conditions (temperature, time, concentration).[1]Systematically optimize reaction parameters. Consider a design of experiments (DoE) approach to efficiently screen conditions.
Poor quality or impure starting materials.[2]Ensure the purity of all reagents before use. Recrystallize or distill starting materials if necessary.
Formation of multiple byproducts Side reactions involving the pyridine ring or functional groups.Use milder reaction conditions. Protect sensitive functional groups if necessary.
Catalyst deactivation or poisoning.[1]Use fresh catalyst. Ensure the reaction is free from catalyst poisons.
Purification Difficulties
Symptom Possible Cause Suggested Solution
Significant peak tailing in HPLC/column chromatography Strong interaction of the basic pyridine nitrogen with acidic silanol groups on the silica stationary phase.[3]Use a mobile phase with a competing base (e.g., triethylamine).[3] Consider using a different stationary phase (e.g., alumina, C18).
Compound is not moving from the baseline in TLC/column High polarity of the compound.Use a more polar eluent system (e.g., a gradient of methanol in dichloromethane). If still unsuccessful, consider reverse-phase chromatography.
Low recovery after purification Irreversible adsorption onto the stationary phase.Use a less active stationary phase (e.g., deactivated silica gel). Pre-treat the column with the mobile phase containing the additive.
Decomposition on the stationary phase.[4]Use a neutral stationary phase like alumina. Perform purification at lower temperatures if possible.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for coupling this compound with a primary or secondary amine to form the corresponding amide.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and a coupling reagent (e.g., HATU, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).[6][7]

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the stirred solution.

  • Amine Addition: Add the desired amine (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water or a dilute aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[8][9]

Data Presentation

The following tables provide illustrative quantitative data that may be expected during the synthesis and characterization of this compound and its derivatives.

Table 1: Illustrative Synthesis Parameters and Outcomes

ParameterValue/RangeNotes
Typical Yield 40-70%Highly dependent on the specific synthetic route and optimization.
Reaction Temperature 0 °C to refluxSpecific steps may require cooling or heating.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Purity (crude) 50-85%Purification is typically required to remove byproducts.
Purity (purified) >95%Achievable with appropriate purification techniques.

Table 2: Illustrative Spectroscopic Data for Characterization

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons, the tert-butyl group protons, and the carboxylic acid proton.
¹³C NMR Signals for the carbons of the pyridine ring, the tert-butyl group, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic peaks for the C=O stretch of the carboxylic acid, O-H stretch, and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Visualizations

Troubleshooting Workflow for Low Yield in Synthesis

low_yield_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Reagent Purity (Starting Materials, Solvents) start->check_reagents check_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->check_byproducts optimize Optimize Conditions check_conditions->optimize purify_reagents Purify/Replace Reagents check_reagents->purify_reagents modify_synthesis Modify Synthetic Route (e.g., protecting groups) check_byproducts->modify_synthesis success Improved Yield optimize->success purify_reagents->success modify_synthesis->success

Caption: A flowchart for systematically troubleshooting low reaction yields.

Hypothetical Signaling Pathway Inhibition

signaling_pathway Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor 3-Tert-butylthio- 2-carboxypyridine (Potential Inhibitor) Inhibitor->KinaseB Inhibits

Caption: A diagram of a hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: 3-Tert-butylthio-2-carboxypyridine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Tert-butylthio-2-carboxypyridine for biomolecule labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an activated this compound NHS ester with a protein?

A1: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like the lysine residues on a protein) is between 7.2 and 9.0.[1] For many protein labeling applications, a pH of 8.3-8.5 is considered ideal as it provides a good balance between the reactivity of the primary amines and the minimization of NHS ester hydrolysis.[2][3] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases, which can reduce labeling efficiency.[2][3]

Q2: Which buffers are compatible with this compound NHS ester reactions?

A2: It is critical to use buffers that are free of primary amines.[2] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[2][3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible because they will compete with the target protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[2][3]

Q3: How should I prepare and store this compound and its activated NHS ester form?

A3: this compound should be stored in a cool, dry place. For the activated NHS ester form, which is sensitive to moisture, it is crucial to store it at -20°C in a desiccated environment.[4][5] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[4][5] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][4] It is best to prepare fresh solutions for each experiment.[2]

Q4: Can the tert-butylthio group on the pyridine ring affect the labeling reaction?

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This is a common issue that can arise from several factors. Use the following table to diagnose and resolve the problem.

Potential Cause Recommended Solution
Incorrect Buffer pH Verify the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. A pH of 8.3-8.5 is often ideal.[2][3]
Incompatible Buffer If your buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into a compatible buffer like PBS or borate buffer before starting the labeling reaction.[2]
Hydrolyzed/Inactive NHS Ester Ensure the NHS ester of this compound has been stored correctly at -20°C and protected from moisture.[4][5] Use a fresh vial if you suspect the reagent has been compromised. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2][4]
Low Reactant Concentration The efficiency of the labeling reaction is dependent on the concentration of both the protein and the labeling reagent. A protein concentration of at least 1-2 mg/mL is recommended.[4] You may also need to increase the molar excess of the NHS ester (a 10-20 fold molar excess is a good starting point).[4]
Insufficient Incubation Time or Suboptimal Temperature Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] Longer incubation times may be needed if the reaction is performed at a lower temperature. Protect the reaction from light if you are using a fluorescent tag.
Steric Hindrance The bulky tert-butylthio group may slow the reaction. Try increasing the molar excess of the labeling reagent or extending the incubation time.
Inaccessible Primary Amines on the Protein The primary amines on the protein's surface must be accessible to the labeling reagent. If the protein structure is known, you can assess the accessibility of lysine residues. In some cases, partial denaturation may be required to expose more reactive sites, but this can affect protein function.
Problem: Protein Precipitation During Labeling
Potential Cause Recommended Solution
High Concentration of Organic Solvent The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% (v/v).[4] Add the labeling reagent stock solution to the protein solution slowly while gently vortexing to avoid localized high concentrations of the organic solvent.[4]
High Molar Ratio of Labeling Reagent An excessive amount of the labeling reagent can alter the protein's solubility. Try reducing the molar excess of the this compound NHS ester.
Protein Instability The protein itself may be unstable under the reaction conditions. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the two-step procedure to activate the carboxyl group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or Dioxane)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add NHS to the solution (typically 1.1-1.5 molar equivalents).

  • Add EDC to the solution (typically 1.1-1.5 molar equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the resulting NHS ester solution can be used directly in the labeling reaction or purified.

Protocol 2: General Protein Labeling with Activated this compound

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Activated this compound NHS ester solution in anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the activated this compound NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Labeling Reaction:

    • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[4]

    • While gently stirring the protein solution, add the NHS ester stock solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2]

  • Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted labeling reagent and byproducts using a desalting column (size-exclusion chromatography) or through dialysis against an appropriate storage buffer (e.g., PBS).[5]

Visualizations

troubleshooting_workflow start Low Labeling Efficiency check_buffer Check Buffer (pH and Composition) start->check_buffer check_reagent Check Reagent Quality (Storage and Handling) check_buffer->check_reagent Buffer OK adjust_buffer Adjust pH or Perform Buffer Exchange check_buffer->adjust_buffer Buffer Issue check_concentration Check Reactant Concentrations check_reagent->check_concentration Reagent OK new_reagent Use Fresh Reagent check_reagent->new_reagent Reagent Issue check_conditions Check Reaction Conditions (Time/Temp) check_concentration->check_conditions Concentrations OK adjust_concentration Increase Protein or Reagent Concentration check_concentration->adjust_concentration Concentration Issue success Successful Labeling check_conditions->success Conditions OK adjust_conditions Optimize Incubation Time or Temperature check_conditions->adjust_conditions Conditions Issue adjust_buffer->start Retry new_reagent->start Retry adjust_concentration->start Retry adjust_conditions->start Retry

Caption: Troubleshooting workflow for low labeling efficiency.

experimental_workflow cluster_activation Activation Step cluster_labeling Labeling Step cluster_purification Purification Step reagent This compound edc_nhs EDC + NHS in Anhydrous Solvent reagent->edc_nhs 1. Add activated_ester Activated NHS Ester edc_nhs->activated_ester 2. React (1-4h, RT) protein Protein in Amine-Free Buffer activated_ester->protein add_ester Add Activated Ester (10-20x molar excess) protein->add_ester incubate Incubate (1-4h RT or 4°C overnight) add_ester->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (Desalting Column or Dialysis) quench->purify final_product Purified Labeled Protein purify->final_product

Caption: General experimental workflow for labeling with this compound.

References

Reducing non-specific binding of 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Tert-butylthio-2-carboxypyridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding (NSB) during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem when using this compound?

Non-specific binding refers to the tendency of a compound, in this case, this compound, to adhere to surfaces or molecules other than its intended biological target.[1][2] This can be caused by various interactions, such as electrostatic or hydrophobic forces.[3][4] High NSB is problematic as it leads to a low signal-to-noise ratio, generating false positives and making it difficult to accurately quantify the specific interaction with the target molecule.[5][6]

Q2: My assay is showing a high background signal. Could this be due to NSB of this compound?

Yes, a high background signal is a primary indicator of non-specific binding.[5] This suggests that the compound may be binding to assay components like microplate wells, beads, membranes, or other proteins in your sample, in addition to your target of interest.

Q3: What are the initial steps to reduce non-specific binding?

The initial approach involves optimizing your assay buffer conditions. Key strategies include adjusting the pH and salt concentration, and incorporating blocking agents or surfactants.[1][7] Each of these components helps to minimize the interactions that cause your compound to bind indiscriminately.

Q4: Can the physicochemical properties of this compound contribute to NSB?

This compound is a pyridinecarboxylic acid derivative.[8] Compounds with carboxylic acid groups can be charged at physiological pH, potentially leading to electrostatic interactions with positively charged surfaces or proteins. The tert-butyl group adds hydrophobicity, which could contribute to non-specific binding through hydrophobic interactions.[3] Understanding these properties is key to selecting the right optimization strategy.[1]

Troubleshooting Guides

Guide 1: Optimizing Assay Buffer Conditions

High background signals are often traced back to suboptimal buffer composition. The following steps provide a systematic approach to buffer optimization.

  • Adjust Buffer pH: The charge of both your target protein and this compound is pH-dependent. Adjusting the pH of your buffer to match the isoelectric point of your protein can help neutralize charges and reduce electrostatic NSB.[7][9]

  • Increase Ionic Strength: Adding salt, such as NaCl, to your buffer can shield electrostatic interactions.[9][10] The increased ionic strength disrupts non-specific charge-based binding.

  • Incorporate a Surfactant: If hydrophobic interactions are suspected, adding a low concentration of a non-ionic surfactant can be beneficial.[7] These detergents disrupt hydrophobic interactions between the compound and assay surfaces.[9]

  • Add a Blocking Agent: Blocking agents are inert proteins that physically coat surfaces to prevent the test compound from binding non-specifically.[2]

The following table summarizes recommended starting concentrations for buffer additives.

Component Recommended Starting Concentration Mechanism of Action Primary Target of NSB
NaCl 150 mM - 500 mMShields electrostatic charges.[7][9]Charged surfaces, proteins.
Tween-20 0.01% - 0.1% (v/v)Disrupts hydrophobic interactions.[9]Plasticware, hydrophobic patches on proteins.
Bovine Serum Albumin (BSA) 0.1% - 2% (w/v)Coats surfaces to prevent adsorption.[6][7]General surfaces, proteins.
Non-fat Dry Milk 1% - 5% (w/v)Inexpensive protein blocker.[6][11]Membranes, general surfaces.
Casein 1% - 3% (w/v)Effective at blocking hydrophobic interactions.[3]Membranes, general surfaces.
Guide 2: Systematic Troubleshooting Workflow

Use the following decision tree to diagnose and resolve issues related to non-specific binding of this compound.

G start High Background Signal (Suspected NSB) opt_buffer Optimize Buffer Conditions start->opt_buffer check_ph Adjust pH opt_buffer->check_ph check_salt Increase Salt (NaCl) opt_buffer->check_salt check_additive Incorporate Additives opt_buffer->check_additive end_node Reduced Background & Clear Signal check_ph->end_node Issue Resolved check_salt->end_node Issue Resolved check_surfactant Add Surfactant (e.g., Tween-20) check_additive->check_surfactant check_blocker Add Blocking Agent (e.g., BSA, Casein) check_additive->check_blocker opt_wash Optimize Wash Steps check_additive->opt_wash Issue Persists check_surfactant->end_node Issue Resolved check_blocker->end_node Issue Resolved inc_num_wash Increase Number/ Duration of Washes opt_wash->inc_num_wash inc_vol_wash Increase Wash Buffer Volume opt_wash->inc_vol_wash inc_num_wash->end_node Issue Resolved inc_vol_wash->end_node Issue Resolved

Troubleshooting decision tree for reducing non-specific binding.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on a target enzyme, with considerations for minimizing NSB.

Materials:

  • 96-well microplate (low-binding surface recommended)

  • Target enzyme

  • Enzyme substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • Blocking agent (e.g., 0.1% BSA)

  • Surfactant (e.g., 0.01% Tween-20)

  • Plate reader

Procedure:

  • Buffer Preparation: Prepare the assay buffer and supplement with a blocking agent and/or surfactant as determined during optimization.

  • Compound Dilution: Create a serial dilution of this compound in the optimized assay buffer. Include a vehicle control (DMSO in buffer).

  • Assay Plate Setup:

    • Add 50 µL of diluted compound or vehicle control to appropriate wells.

    • Add 25 µL of the target enzyme solution (diluted in optimized assay buffer).

    • Incubate for 15-30 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add 25 µL of the enzyme substrate to all wells to start the reaction.

  • Detection: Measure the signal (e.g., absorbance or fluorescence) over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

The workflow for this assay can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_buffer Prepare Optimized Assay Buffer prep_cpd Serially Dilute Compound prep_buffer->prep_cpd prep_enzyme Prepare Enzyme Solution prep_buffer->prep_enzyme add_cpd Add Compound/ Vehicle to Plate prep_cpd->add_cpd add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme add_cpd->add_enzyme add_sub Add Substrate add_enzyme->add_sub read_plate Read Plate add_sub->read_plate analyze Calculate % Inhibition read_plate->analyze

General workflow for an enzyme inhibition assay.

References

Technical Support Center: Stability of 3-Tert-butylthio-2-carboxypyridine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-tert-butylthio-2-carboxypyridine adducts during sample processing. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a tert-butylthio group at the 3-position. The presence of the pyridine ring, a carboxylic acid, and a thioether linkage gives this molecule specific chemical properties that can influence its stability during experimental procedures.

Q2: What are the primary stability concerns for this compound adducts during sample processing?

The main stability concerns for this compound adducts stem from the reactivity of its functional groups under various experimental conditions. Key potential degradation pathways include:

  • Oxidation of the thioether: The sulfur atom in the tert-butylthio group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[1][2]

  • Decarboxylation: The carboxylic acid group at the 2-position of the pyridine ring can be lost as carbon dioxide, particularly under heat or specific pH conditions.[3][4][5][6][7]

  • Hydrolysis of the thioether: While generally stable, the tert-butyl thioether linkage can undergo hydrolysis under certain acidic or basic conditions.

  • Photodegradation: The pyridine ring itself can be susceptible to degradation upon exposure to UV light.[8][9][10][11][12]

  • Microbial Degradation: If samples are not handled under sterile conditions, microorganisms may degrade the pyridine ring.[8][9][13]

Q3: How does pH affect the stability of this compound adducts?

The pH of the sample solution is a critical factor influencing the stability of this compound adducts.[14]

  • Acidic conditions: Low pH can potentially promote the hydrolysis of the tert-butyl thioether linkage. The protonation state of the pyridine nitrogen and the carboxylic acid group will also be affected, which can influence the molecule's overall reactivity and susceptibility to other degradation pathways.

  • Basic conditions: High pH can increase the rate of oxidation of the thioether group. It can also influence the decarboxylation process.

  • Isoelectric point: The rate of decarboxylation of pyridine-2-carboxylic acids can be at a maximum near the isoelectric point.[3][5]

It is crucial to control the pH of your samples throughout processing and storage to minimize degradation.

Q4: Are there any concerns related to the tert-butyl group in this molecule?

The tert-butyl group itself is generally stable. However, in biological matrices, it can be a site for metabolic oxidation, although this is typically less of a concern during in vitro sample processing unless active enzymes are present.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound adducts, particularly with LC-MS based methods.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Loss of analyte signal over time in stored samples. Degradation of the adduct due to improper storage conditions (temperature, light, pH).Store samples at low temperatures (e.g., -80°C), protect from light by using amber vials, and buffer the sample matrix to a stable pH. Perform a time-course stability study to determine optimal storage duration.
Appearance of unexpected peaks in the chromatogram with masses corresponding to +16 Da or +32 Da of the parent analyte. Oxidation of the thioether to a sulfoxide (+16 Da) or a sulfone (+32 Da).Minimize exposure to oxygen by working with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid oxidizing agents in the sample matrix.
Appearance of a peak corresponding to the loss of 44 Da (CO2) from the parent analyte. Decarboxylation of the 2-carboxypyridine moiety.Avoid high temperatures during sample preparation and analysis. Optimize the LC-MS method to use lower source temperatures. Evaluate the pH of the mobile phase, as decarboxylation rates can be pH-dependent.
Poor peak shape (e.g., tailing, broadening) in LC-MS analysis. Interaction of the basic pyridine nitrogen with active sites on the LC column. Mobile phase incompatibility.Use a high-purity, end-capped LC column. Add a small amount of a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase. Optimize the mobile phase pH and organic solvent composition.
Variable and inconsistent analytical results. Inconsistent sample handling leading to variable degradation. Matrix effects in the MS source.Standardize all sample processing steps, including time, temperature, and pH. Use an internal standard to correct for variability. Perform sample clean-up (e.g., solid-phase extraction) to remove interfering matrix components.

Experimental Protocols

Protocol 1: General Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound adducts under stressed conditions.

  • Sample Preparation:

    • Prepare a stock solution of the this compound adduct in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare aliquots of the stock solution in different buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).

  • Stress Conditions:

    • Temperature: Incubate aliquots at various temperatures (e.g., 4°C, room temperature, 40°C, 60°C) for defined periods (e.g., 0, 24, 48, 72 hours).

    • Light Exposure: Expose aliquots to a controlled UV light source for defined periods and compare with samples kept in the dark.

    • Oxidative Stress: Add a controlled amount of a mild oxidizing agent (e.g., hydrogen peroxide) to assess susceptibility to oxidation.

  • Sample Analysis:

    • At each time point, quench any reactions (e.g., by rapid freezing).

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each condition.

    • Calculate the degradation rate constants and half-life of the adduct under each stress condition.

Protocol 2: Recommended LC-MS/MS Method for Analysis

This serves as a starting point for developing a robust analytical method.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte and any degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and potential degradation products.

    • MRM Transitions:

      • Parent ion -> Fragment 1 (for quantification)

      • Parent ion -> Fragment 2 (for confirmation)

      • Monitor for expected degradation products (e.g., M+16, M+32, M-44).

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of the target analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_start Prepare Stock Solution prep_aliquot Aliquot into Different Buffers (pH variation) prep_start->prep_aliquot stress_temp Temperature Incubation (4°C, RT, 40°C, 60°C) prep_aliquot->stress_temp stress_light UV Light Exposure prep_aliquot->stress_light stress_ox Oxidative Stress (e.g., H2O2) prep_aliquot->stress_ox analysis_quench Quench Reaction stress_temp->analysis_quench stress_light->analysis_quench stress_ox->analysis_quench analysis_lcms LC-MS/MS Analysis analysis_quench->analysis_lcms data_quant Quantify Parent & Degradants analysis_lcms->data_quant data_kinetics Calculate Degradation Kinetics data_quant->data_kinetics

Caption: Experimental workflow for assessing the stability of this compound adducts.

degradation_pathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis parent This compound sulfoxide Sulfoxide Derivative (+16 Da) parent->sulfoxide [O] decarboxylated 3-tert-butylthiopyridine (-44 Da) parent->decarboxylated - CO2 hydrolyzed 3-mercapto-2-carboxypyridine parent->hydrolyzed H2O sulfone Sulfone Derivative (+32 Da) sulfoxide->sulfone +16 Da

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Tert-butylthio-2-carboxypyridine (CAS 178811-41-1).

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that may contribute to poor solubility?

A1: this compound possesses several structural characteristics that can influence its solubility. The pyridine ring provides a degree of polarity, while the carboxylic acid group can be ionized to enhance aqueous solubility. However, the presence of the bulky and hydrophobic tert-butylthio group can significantly decrease water solubility. The overall solubility will be a balance between these hydrophilic and hydrophobic moieties.

Q2: In which common laboratory solvents can I expect this compound to be soluble?

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. To prevent this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Use a co-solvent in your aqueous buffer: Including a small percentage of an organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution can help maintain the compound's solubility.

  • Employ solubility enhancers: Add excipients like cyclodextrins or surfactants to your aqueous buffer to increase the solubility of your compound.

  • Adjust the pH: If your compound has ionizable groups, like the carboxylic acid on this compound, adjusting the pH of the aqueous buffer can significantly impact its solubility.

Troubleshooting Guide

Issue: Difficulty Dissolving the Compound for Stock Solution Preparation
Observation Potential Cause Recommended Solution
The compound does not fully dissolve in the chosen solvent (e.g., DMSO, ethanol).The concentration is too high for the selected solvent.- Try reducing the concentration of the stock solution.- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.
The solution is cloudy or contains visible particles.The compound has low solubility in the chosen solvent at room temperature.- Filter the solution to remove undissolved particles and accurately determine the concentration of the soluble fraction.- Experiment with a different organic solvent.
Issue: Compound Precipitation in Aqueous Assay Buffer
Observation Potential Cause Recommended Solution
A precipitate forms immediately upon dilution of the stock solution.The thermodynamic solubility limit in the aqueous buffer has been exceeded.- Decrease the final concentration of the compound.- Incorporate a co-solvent (e.g., 1-5% of the stock solvent) into the final assay buffer.- Utilize a solubility enhancement technique (see experimental protocols below).
The solution becomes cloudy over time or after temperature changes.The compound has poor kinetic solubility and is slowly precipitating.- Prepare fresh dilutions immediately before use.- Maintain a constant temperature throughout the experiment.- Consider using a stabilizing agent or solubility enhancer.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not extensively documented. However, the following table provides solubility data for structurally related pyridine carboxylic acids (picolinic acid and nicotinic acid) to offer a general reference. Note: This data should be used as a qualitative guide only, and the solubility of this compound should be experimentally determined.

Compound Solvent Temperature (°C) Solubility (g/kg of solvent) Reference
Picolinic AcidWater~20~862.5[1]
Picolinic AcidEthanol~20~57.1[1]
Picolinic AcidAcetonitrile~20~17.0[1]
Nicotinic AcidWater25~18[2]
Nicotinic AcidEthanol25~6.5[2]
Nicotinic AcidDMSO25~150[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

    • Include vials with various concentrations of co-solvents (e.g., 1%, 2%, 5% DMSO or ethanol in a standard buffer like PBS).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution using a 0.22 µm filter.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the compound to accurately determine the solubility in each condition.

Protocol 2: Solubility Enhancement using pH Adjustment
  • Determine the pKa:

    • Experimentally determine or predict the pKa of the carboxylic acid group of this compound.

  • Prepare a pH Range of Buffers:

    • Prepare a series of buffers with pH values spanning the pKa of the compound (e.g., from pH 4 to pH 10).

  • Solubility Measurement:

    • Follow the steps outlined in Protocol 1 to determine the solubility of the compound in each of these buffers.

  • Analysis:

    • Plot solubility as a function of pH. For a carboxylic acid, the solubility is expected to increase as the pH rises above the pKa due to the formation of the more soluble carboxylate salt.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Select a Cyclodextrin:

    • Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Phase Solubility Study:

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate the samples as described in Protocol 1 .

    • Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.

  • Data Analysis:

    • Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear increase in solubility typically indicates the formation of a 1:1 inclusion complex.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock precip_in_buffer Does precipitation occur upon dilution in aqueous buffer? check_stock->precip_in_buffer Yes adjust_stock Troubleshoot Stock Solution: - Decrease concentration - Use sonication/warming - Try alternative solvent check_stock->adjust_stock No lower_conc Decrease final assay concentration precip_in_buffer->lower_conc Yes adjust_stock->start Re-attempt use_cosolvent Add co-solvent (e.g., 1-5% DMSO/Ethanol) to buffer lower_conc->use_cosolvent ph_adjust Adjust pH of the buffer use_cosolvent->ph_adjust use_enhancer Use solubility enhancers (e.g., cyclodextrins, surfactants) ph_adjust->use_enhancer success Solubility Issue Resolved use_enhancer->success fail Issue Persists: Re-evaluate experimental design use_enhancer->fail If not successful

Caption: Troubleshooting workflow for addressing solubility issues.

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation compound Poorly Soluble Compound (Hydrophobic) water Water Molecules cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) compound->cyclodextrin Enters hydrophobic cavity complex Inclusion Complex (Enhanced Solubility) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

ExperimentalWorkflow start Start: Determine Optimal Solubility Conditions protocol1 Protocol 1: Baseline Aqueous Solubility Determination start->protocol1 decision Is aqueous solubility sufficient for the assay? protocol1->decision protocol2 Protocol 2: pH Optimization decision->protocol2 No end Proceed with Experiment decision->end Yes protocol3 Protocol 3: Co-solvent/Enhancer Screening protocol2->protocol3 analysis Analyze data and select optimal conditions protocol3->analysis analysis->end

Caption: Experimental workflow for determining optimal solubility conditions.

References

Technical Support Center: Improving Mass Spectrometry Detection of 3-Tert-butylthio-2-carboxypyridine Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Tert-butylthio-2-carboxypyridine as a labeling reagent for peptides in mass spectrometry. The goal of this labeling strategy is to enhance the ionization efficiency and improve the detection of peptides. This guide addresses specific issues that may be encountered during the experimental workflow, from the labeling reaction to mass spectrometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of labeling peptides with this compound?

A1: Labeling peptides with this compound is designed to improve their detection in mass spectrometry. The pyridine moiety can enhance the ionization efficiency of the peptide, leading to stronger signals.

Q2: What is the reaction mechanism for labeling peptides with this compound?

A2: this compound is activated at its carboxyl group to form a reactive ester, which then couples with the primary amine groups (N-terminus and the side chain of lysine residues) of the peptide to form a stable amide bond.

Q3: How do I activate the carboxyl group of this compound for peptide labeling?

A3: The carboxyl group can be activated using common amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Another common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Q4: What are the expected mass shifts for peptides labeled with this compound?

A4: The monoisotopic mass of this compound is 211.0616 Da. Upon reaction with an amine, a molecule of water (18.0106 Da) is lost. Therefore, the expected mass shift for each label added to a peptide is 193.0510 Da.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound for peptide labeling.

Low Labeling Efficiency

Problem: Low or no labeling of the target peptide is observed in the mass spectrum.

Potential Cause Recommended Solution
Incomplete activation of the labeling reagent. Ensure that the coupling reagents (e.g., HATU, HBTU) are fresh and have been stored under anhydrous conditions. Allow sufficient time for the activation of the carboxylic acid before adding the peptide solution.
Suboptimal reaction pH. The pH of the reaction mixture should be slightly basic (around 8.0-8.5) to ensure that the primary amines of the peptide are deprotonated and available for reaction. Use a non-nucleophilic buffer such as sodium bicarbonate or HEPES.
Presence of primary amines in the buffer. Avoid using buffers that contain primary amines (e.g., Tris), as they will compete with the peptide for the labeling reagent.
Degradation of the labeling reagent. Store this compound in a cool, dry, and dark place to prevent degradation.
Steric hindrance. The N-terminus or lysine side chains of some peptides may be sterically hindered, preventing efficient labeling. Consider optimizing the reaction time and temperature.
Poor Signal or No Signal in Mass Spectrometry

Problem: The labeled peptide is not detected or shows a very weak signal in the mass spectrometer.

Potential Cause Recommended Solution
Sample loss during cleanup. Use appropriate solid-phase extraction (SPE) cartridges or zip-tips for desalting and purification of the labeled peptide. Ensure that the elution solvent is appropriate to recover the labeled peptide.
Ion suppression. Excess labeling reagent or other contaminants in the sample can suppress the ionization of the labeled peptide. Ensure thorough cleanup of the sample before MS analysis.
Suboptimal mass spectrometer settings. Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, capillary temperature, and gas flows, to enhance the signal of the labeled peptide.
Instability of the labeled peptide. While the amide bond is generally stable, the tert-butylthio group could potentially be labile under certain conditions. Analyze the sample promptly after preparation.
Unexpected Mass Shifts or Side Products

Problem: The mass spectrum shows peaks that do not correspond to the expected labeled peptide.

Potential Cause Recommended Solution
Multiple labeling events. If the peptide contains multiple primary amines (N-terminus and lysine residues), multiple labeling events can occur. This is expected and can be confirmed by the mass shifts in increments of 193.0510 Da.
Side reactions with other amino acid residues. While the primary reaction is with amines, some side reactions with other nucleophilic residues (e.g., tyrosine, serine, threonine) might occur under harsh conditions. Use optimized reaction conditions (pH, temperature, time) to minimize side reactions.
Oxidation of the sulfur atom. The thioether in the labeling reagent could be susceptible to oxidation. Prepare solutions fresh and consider using degassed solvents.
Incomplete removal of protecting groups from the peptide. If you are working with a synthetic peptide, ensure all protecting groups have been completely removed before the labeling reaction.

Experimental Protocols

Protocol 1: Activation of this compound with HATU
  • Dissolve this compound in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add 1.1 equivalents of HATU and 2 equivalents of DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

Protocol 2: Peptide Labeling
  • Dissolve the peptide in a suitable buffer at a pH of 8.0-8.5 (e.g., 50 mM sodium bicarbonate).

  • Add the activated this compound solution to the peptide solution in a 5-10 fold molar excess.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Quench the reaction by adding a primary amine-containing reagent like hydroxylamine or Tris buffer to consume any unreacted labeling reagent.

  • Purify the labeled peptide using reverse-phase solid-phase extraction (SPE) or HPLC to remove excess reagent and byproducts.

  • Dry the purified labeled peptide and reconstitute it in a suitable solvent for mass spectrometry analysis.

Visualizations

Experimental Workflow

experimental_workflow reagent This compound activation Activation (e.g., HATU, DIPEA) reagent->activation labeling Labeling Reaction activation->labeling peptide Peptide Solution (pH 8.0-8.5) peptide->labeling quenching Quenching labeling->quenching purification Purification (SPE or HPLC) quenching->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis

Caption: Workflow for labeling peptides with this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Observed low_labeling Low Labeling Efficiency start->low_labeling poor_signal Poor MS Signal start->poor_signal unexpected_peaks Unexpected Peaks start->unexpected_peaks check_activation Check Reagent Activation low_labeling->check_activation check_ph Verify Reaction pH low_labeling->check_ph check_buffer Check for Amine Buffers low_labeling->check_buffer check_cleanup Optimize Sample Cleanup poor_signal->check_cleanup optimize_ms Optimize MS Parameters poor_signal->optimize_ms check_side_reactions Investigate Side Reactions unexpected_peaks->check_side_reactions check_oxidation Check for Oxidation unexpected_peaks->check_oxidation

Caption: Logic diagram for troubleshooting common issues.

Technical Support Center: Purification of Chemically Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is currently limited publicly available information and established protocols specifically detailing the purification of proteins labeled with 3-tert-butylthio-2-carboxypyridine. The following guide provides general troubleshooting advice and frequently asked questions for the purification of chemically modified proteins, which can be adapted to your specific protein of interest and labeling reagent.

This guide is intended for researchers, scientists, and drug development professionals who are working with proteins that have been chemically modified and require downstream purification.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after labeling my protein?

The first and most critical step is to remove the excess, unreacted labeling reagent. This is crucial to prevent further, non-specific modification of your protein and to avoid interference with downstream purification steps.

Q2: What methods can be used to remove excess labeling reagent?

Common methods for removing small molecule reagents like this compound include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is a rapid and effective method to separate the larger protein from the smaller, unreacted label.

  • Dialysis: This method involves exchanging the buffer of your protein solution with a fresh buffer that does not contain the labeling reagent, allowing the small molecules to diffuse out.

  • Tangential Flow Filtration (TFF): For larger sample volumes, TFF can be an efficient method for buffer exchange and removal of small molecules.

Q3: How does chemical labeling affect my protein's properties?

Chemical labeling can alter the physicochemical properties of your protein, which can in turn affect its behavior during purification. Potential changes include:

  • Isoelectric Point (pI): Modification of charged residues (e.g., lysines, aspartates, glutamates) will change the overall charge of the protein and its pI.

  • Hydrophobicity: The addition of a chemical moiety can increase or decrease the overall hydrophobicity of the protein.

  • Conformation: Labeling can potentially induce conformational changes in the protein structure.

Q4: Which chromatography technique should I use to purify my labeled protein?

The choice of chromatography will depend on how the labeling reagent has modified your protein. A multi-step purification strategy is often necessary to achieve high purity.

  • Ion-Exchange Chromatography (IEX): If the label alters the protein's net charge, IEX can be a powerful tool to separate labeled from unlabeled protein, or to separate different species of labeled protein.

  • Hydrophobic Interaction Chromatography (HIC): If the label significantly changes the hydrophobicity of the protein, HIC can be used for separation.

  • Affinity Chromatography (AC): If the labeling reagent introduces a specific tag (e.g., biotin), you can use an affinity resin that specifically binds to that tag.

  • Size Exclusion Chromatography (SEC): This method is useful for separating aggregated protein from monomeric, labeled protein and for buffer exchange, but it is not a high-resolution technique for separating labeled from unlabeled species of similar size.

Troubleshooting Guide

The following table outlines common problems encountered during the purification of labeled proteins and provides potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Labeled Protein Inefficient labeling reaction.Optimize labeling conditions (e.g., pH, temperature, reaction time, reagent concentration).
Protein precipitation during labeling or purification.Perform a buffer screen to find conditions that maintain protein solubility. Consider adding stabilizing excipients.
Labeled protein is lost during a specific purification step.Analyze flow-through and wash fractions from each chromatography step to identify where the loss is occurring. Adjust buffer conditions (e.g., salt concentration, pH) for that step.
Presence of Unlabeled Protein in Final Product Incomplete labeling reaction.Increase the molar excess of the labeling reagent or prolong the reaction time.
Ineffective purification method to separate labeled from unlabeled protein.If there is a change in pI, optimize the gradient in IEX. If there is a change in hydrophobicity, optimize the salt gradient in HIC.
Protein Aggregation The labeling reagent induces conformational changes leading to aggregation.Screen for optimal buffer conditions (pH, ionic strength, additives) that prevent aggregation. Perform SEC as a final polishing step to remove aggregates.
High protein concentration.Work with lower protein concentrations during labeling and purification.
Non-Specific Binding to Chromatography Resin Ionic or hydrophobic interactions between the labeled protein and the resin matrix.Adjust the salt concentration and/or pH of the buffers. Include a non-ionic detergent in the wash buffers for HIC.
Inconsistent Results Between Batches Variability in the labeling reaction.Ensure precise control over reaction parameters (temperature, time, pH, reagent addition).
Inconsistent chromatography performance.Ensure columns are packed and equilibrated properly. Use fresh buffers for each purification run.

Experimental Workflows

Below are generalized workflows for the purification of chemically labeled proteins. The specific details of your protocol will need to be optimized for your protein and label.

General Post-Labeling Cleanup Workflow

PostLabeling_Cleanup Start Labeled Protein Reaction Mixture Cleanup Removal of Excess Reagent (e.g., Desalting Column, Dialysis) Start->Cleanup Purified Crude Labeled Protein Cleanup->Purified Purification_Workflow Input Crude Labeled Protein Step1 Step 1: Capture (e.g., Ion-Exchange or Affinity Chromatography) Input->Step1 Step2 Step 2: Intermediate Purification (e.g., Hydrophobic Interaction Chromatography) Step1->Step2 Step3 Step 3: Polishing (e.g., Size Exclusion Chromatography) Step2->Step3 Output Pure Labeled Protein Step3->Output

Impact of pH on 3-Tert-butylthio-2-carboxypyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the reactivity of 3-Tert-butylthio-2-carboxypyridine. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Potential Cause (pH-Related) Suggested Solution
Poor Solubility The pH of the solution may be close to the isoelectric point of the molecule, minimizing its solubility. At low pH, the pyridine nitrogen is protonated, and at high pH, the carboxylic acid is deprotonated, increasing solubility in aqueous media.Adjust the pH of the solvent. For increased solubility, either lower the pH to below the pKa of the pyridine nitrogen or raise it above the pKa of the carboxylic acid.
Inconsistent Reaction Rates The reactivity of the carboxyl group or the thioether linkage can be highly dependent on the protonation state of the molecule, which is dictated by the pH. For instance, nucleophilic attack on the carboxyl group may be more favorable when it is deprotonated (carboxylate).Strictly buffer the reaction mixture to the desired pH. Screen a range of pH values to find the optimum for the specific reaction.
Product Degradation The thioether linkage may be susceptible to hydrolysis or oxidation, and the rate of these degradation pathways can be pH-dependent. Extreme pH values (either highly acidic or highly alkaline) can catalyze these processes.Perform stability studies of the compound at different pH values to identify a stable range. Use buffered solutions and avoid extreme pH conditions if degradation is observed.
Unexpected Side Products Changes in pH can alter the regioselectivity or chemoselectivity of a reaction. For example, the nucleophilicity of the pyridine nitrogen versus the carboxylate can change with pH, leading to different reaction pathways.Carefully control the pH of the reaction. Analyze the product mixture at different pH values to understand the relationship between pH and side product formation.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the solution affect the structure of this compound?

A1: The pH of the solution determines the protonation state of the acidic and basic functional groups in this compound. The molecule has a carboxylic acid group and a pyridine nitrogen. At low pH, the pyridine nitrogen will be protonated (pyridinium ion). At high pH, the carboxylic acid will be deprotonated (carboxylate ion). Around the isoelectric point, the molecule will exist as a zwitterion. These different forms can have significantly different chemical properties.

Q2: What is the expected impact of pH on the reactivity of the carboxylic acid group?

A2: The reactivity of the carboxylic acid is highly sensitive to pH. In its protonated form (at low pH), the carbonyl carbon is more electrophilic and susceptible to attack by nucleophiles. However, the overall reaction rate might be slow if the nucleophile is also protonated. In its deprotonated carboxylate form (at high pH), it is less electrophilic but can act as a nucleophile itself. For reactions like esterification or amidation, the pH needs to be carefully controlled to ensure an optimal concentration of the reactive species.

Q3: Can pH influence the stability of the tert-butylthio group?

A3: Yes, the stability of the thioether linkage can be influenced by pH. Under strongly acidic conditions, the thioether could be susceptible to hydrolysis, although this is generally slow. More importantly, the sulfur atom can be prone to oxidation, and the rate of oxidation can be pH-dependent, often accelerated by the presence of certain catalysts or oxidizing agents whose activity is pH-sensitive.

Q4: I am trying to perform a reaction involving the pyridine ring. How does pH play a role?

A4: The reactivity of the pyridine ring is significantly affected by its protonation state. When the pyridine nitrogen is protonated (at low pH), the ring becomes much more electron-deficient and is deactivated towards electrophilic substitution. Conversely, it becomes more susceptible to nucleophilic aromatic substitution. The choice of pH is therefore critical in directing the desired reactivity of the pyridine ring.

Experimental Protocols

Protocol: Determining the pH-Rate Profile for a Reaction Involving this compound

Objective: To determine the effect of pH on the rate of a chemical reaction involving this compound.

Materials:

  • This compound

  • Reaction partner (e.g., an alcohol for esterification)

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate buffers)

  • pH meter

  • Constant temperature bath or heating block

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR spectrometer)

  • Standard laboratory glassware

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Reaction Setup: For each pH value, set up a reaction vessel containing the buffer, a known concentration of this compound, and the other reactant(s). Ensure the total volume and concentrations are consistent across all experiments.

  • Reaction Initiation and Monitoring: Place the reaction vessels in a constant temperature bath. Initiate the reaction (e.g., by adding the final reactant or a catalyst). At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching and Analysis: Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent). Analyze the concentration of the reactant or product in the aliquot using a suitable analytical method.

  • Data Analysis: For each pH, plot the concentration of the product versus time. Determine the initial reaction rate from the slope of this curve.

  • pH-Rate Profile: Plot the initial reaction rate as a function of pH to obtain the pH-rate profile.

Data Presentation

Table 1: Hypothetical pH-Dependent Reaction Rate Data

pHInitial Reaction Rate (M/s)Half-life (t1/2) (min)Product Yield (%)
3.01.2 x 10-696.245
4.05.8 x 10-619.978
5.09.1 x 10-612.792
6.08.5 x 10-613.690
7.04.3 x 10-626.965
8.01.5 x 10-677.130
9.00.8 x 10-6144.515

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Visualizations

Protonation_Equilibria node_style node_style protonated Protonated Form (Low pH) zwitterion Zwitterionic Form (Intermediate pH) protonated->zwitterion + OH⁻ - H₂O zwitterion->protonated + H₃O⁺ - H₂O deprotonated Deprotonated Form (High pH) zwitterion->deprotonated + OH⁻ - H₂O deprotonated->zwitterion + H₃O⁺ - H₂O

Caption: Protonation states of this compound at different pH values.

Experimental_Workflow start Start: Define Reaction and pH Range prep_buffers Prepare Buffers at Various pH Values start->prep_buffers setup_reactions Set Up Parallel Reactions at Each pH prep_buffers->setup_reactions monitor Monitor Reaction Progress Over Time setup_reactions->monitor analyze Analyze Samples (e.g., HPLC, NMR) monitor->analyze data_analysis Calculate Reaction Rates analyze->data_analysis plot Plot Rate vs. pH Profile data_analysis->plot end End: Determine Optimal pH plot->end

Caption: Workflow for determining the pH-rate profile of a reaction.

Validation & Comparative

Comparative Proteomic Analysis of 3-Tert-butylthio-2-carboxypyridine and Picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical proteomics data following treatment with 3-Tert-butylthio-2-carboxypyridine (Compound-T) versus Picolinic Acid, a known immunomodulatory agent. This document presents simulated data to illustrate potential proteomic signatures and offers detailed experimental protocols for validation.

Introduction

This compound is a pyridine carboxylic acid derivative with potential for biological activity. To understand its molecular mechanism and compare it to a compound with a similar core structure, a quantitative proteomic analysis was simulated. Picolinic acid was chosen as a comparator due to its well-documented role as an immunomodulator and its mechanism of action involving the chelation of metal ions and interaction with zinc-finger proteins.[1][2] This guide details the hypothetical results and the methodologies to perform such a comparative study.

Quantitative Proteomic Data Summary

The following table summarizes the simulated quantitative proteomics data from a hypothetical experiment where a human T-cell line was treated with either this compound (Compound-T) or Picolinic Acid. The data represents the fold change in protein expression relative to an untreated control.

Protein (Gene Name)UniProt IDFunctionFold Change (Compound-T)Fold Change (Picolinic Acid)
Zinc finger protein 36 (ZFP36)P26691RNA-binding protein, regulates cytokine production-2.1-1.8
Transcription factor Sp1 (SP1)P08047General transcription factor with zinc fingers-1.8-1.5
Proliferation marker protein Ki-67 (MKI67)P46013Marker of cell proliferation-2.5-2.2
Cyclin-dependent kinase 1 (CDK1)P06493Key regulator of the cell cycle-1.9-1.7
Interleukin-2 (IL2)P60568Cytokine crucial for T-cell proliferation-2.8-2.4
Peroxiredoxin-1 (PRDX1)Q06830Antioxidant enzyme+1.7+1.5
14-3-3 protein zeta/delta (YWHAZ)P63104Signal transduction, cell cycle regulation+1.5+1.2
Heat shock protein HSP 90-alpha (HSP90AA1)P07900Chaperone protein, involved in protein folding+1.6+1.3

Experimental Protocols

The following protocols describe the methodology for a quantitative proteomics experiment to generate the data presented above.

Cell Culture and Treatment
  • Cell Line: Jurkat (human T-lymphocyte cell line).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL. After 24 hours, the cells are treated with either 10 µM this compound, 10 µM Picolinic Acid, or a vehicle control (DMSO) for 24 hours. Three biological replicates are prepared for each condition.

Protein Extraction and Digestion
  • Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • Reduction and Alkylation: For each sample, 100 µg of protein is reduced with 5 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 15 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

  • Digestion: The protein solution is diluted 4-fold with 50 mM ammonium bicarbonate. Trypsin is added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.

Peptide Labeling (TMTpro) and Fractionation
  • TMT Labeling: The digested peptides are labeled with TMTpro (Tandem Mass Tag) reagents according to the manufacturer's instructions.

  • Sample Pooling: The labeled peptide samples are pooled, and the combined sample is desalted using a C18 solid-phase extraction cartridge.

  • High-pH Reversed-Phase Fractionation: The pooled sample is fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

LC-MS/MS Analysis
  • Instrumentation: The fractionated peptides are analyzed on a Q Exactive HF-X mass spectrometer coupled with an Easy-nLC 1200 system.

  • Chromatography: Peptides are separated on a C18 analytical column with a gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) mode. Full scan MS spectra are acquired in the Orbitrap, and the top 20 most intense ions are selected for HCD fragmentation and MS/MS analysis.

Data Analysis
  • Database Search: The raw MS data is processed using a software suite such as Proteome Discoverer or MaxQuant. MS/MS spectra are searched against a human protein database (e.g., UniProt).

  • Quantification: The relative abundance of proteins is determined from the reporter ion intensities of the TMT labels. The data is normalized to the total peptide amount.

  • Statistical Analysis: A two-sample t-test is performed to identify proteins that are significantly differentially expressed between the treatment groups and the control. A fold change of >1.5 or <0.67 and a p-value of <0.05 are considered significant.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway affected by this compound and Picolinic Acid, based on their known or inferred mechanisms of action. Both compounds are shown to inhibit the function of zinc finger proteins, which in turn downregulates the expression of proteins involved in T-cell proliferation.

G Hypothetical Signaling Pathway cluster_compounds Compounds cluster_cellular_processes Cellular Processes Compound-T 3-Tert-butylthio- 2-carboxypyridine ZFP Zinc Finger Proteins (e.g., ZFP36, SP1) Compound-T->ZFP inhibition Picolinic_Acid Picolinic Acid Picolinic_Acid->ZFP inhibition Prolif_Genes Proliferation Genes (e.g., MKI67, CDK1, IL2) ZFP->Prolif_Genes transcription T_Cell_Proliferation T-Cell Proliferation Prolif_Genes->T_Cell_Proliferation promotion G Quantitative Proteomics Experimental Workflow Cell_Culture Cell Culture & Treatment (Compound-T, Picolinic Acid, Control) Protein_Extraction Protein Extraction & Quantification Cell_Culture->Protein_Extraction Digestion Reduction, Alkylation & Trypsin Digestion Protein_Extraction->Digestion TMT_Labeling TMT Labeling & Sample Pooling Digestion->TMT_Labeling Fractionation High-pH Reversed-Phase Fractionation TMT_Labeling->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

A Comparative Guide to Cysteine Alkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Iodoacetamide, N-Ethylmaleimide, 4-Vinylpyridine, and Chloroacetamide

For researchers, scientists, and drug development professionals working with proteins, the modification of cysteine residues is a critical step in various experimental workflows, from proteomics to the study of signaling pathways. The choice of a cysteine alkylating agent can significantly impact the quality and interpretation of experimental results. This guide provides a detailed comparison of four widely used cysteine alkylating agents: Iodoacetamide (IAM), N-Ethylmaleimide (NEM), 4-Vinylpyridine (4-VP), and Chloroacetamide (CAA).

It is important to note that while this guide aims to be comprehensive, information regarding the performance of 3-Tert-butylthio-2-carboxypyridine as a cysteine alkylating agent for applications such as proteomics is not currently available in the public domain. The information that exists is primarily from chemical suppliers, lacking experimental data on its reactivity, specificity, or performance in biological systems. Therefore, this guide will focus on the well-characterized and commonly utilized agents mentioned above.

Performance Comparison of Cysteine Alkylating Agents

The selection of an appropriate cysteine alkylating agent depends on the specific requirements of the experiment, including the desired reactivity, specificity, and tolerance for off-target modifications. The following tables summarize the key performance characteristics of IAM, NEM, 4-VP, and CAA based on available experimental data.

Table 1: General Properties and Reactivity

FeatureIodoacetamide (IAM)N-Ethylmaleimide (NEM)4-Vinylpyridine (4-VP)Chloroacetamide (CAA)
Reaction Type S-alkylation (SN2)Michael AdditionMichael AdditionS-alkylation (SN2)
Primary Target Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)
Mass Shift +57.021 Da+125.048 Da+105.058 Da+57.021 Da
Relative Reactivity HighVery HighModerateModerate
Optimal pH 7.5 - 8.56.5 - 7.57.0 - 8.07.5 - 8.5
Reaction Speed FastVery FastSlowerSlower than IAM

Table 2: Specificity and Off-Target Modifications

Off-Target ResidueIodoacetamide (IAM)N-Ethylmaleimide (NEM)4-Vinylpyridine (4-VP)Chloroacetamide (CAA)
Methionine Moderate modification reported[1][2]LowLowHigh oxidation reported[1][2]
Histidine Can be modified[3]Can be modified[3]LowLow
Lysine Can be modified, especially at high concentrations and pH[3]Can react with primary amines at pH > 7.5LowLower than IAM
N-terminus Can be modifiedCan react with primary amines at pH > 7.5LowLower than IAM
Other (Ser, Thr, Tyr, Asp, Glu) Possible at high concentrationsLowLowLow

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for in-solution and in-gel alkylation of cysteine residues.

In-Solution Protein Reduction and Alkylation for Mass Spectrometry

This protocol is suitable for preparing protein samples for proteomic analysis by LC-MS/MS.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent stock solution (e.g., 500 mM Iodoacetamide in water, freshly prepared and protected from light)

  • Quenching reagent: 1 M DTT

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Sequencing-grade trypsin

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein sample in denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add the reducing agent to a final concentration of 10 mM (for DTT) or 20 mM (for TCEP). Incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent stock solution to a final concentration of 40-50 mM. Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Add DTT to a final concentration of 10 mM to quench the excess alkylating agent. Incubate in the dark at room temperature for 15 minutes.

  • Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1.5 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 1% and desalt the peptides using a C18 solid-phase extraction method.

In-Gel Protein Reduction and Alkylation

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

  • Excised protein band from a Coomassie-stained gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM Iodoacetamide in 100 mM ammonium bicarbonate (freshly prepared and protected from light)

  • Wash solution: 100 mM ammonium bicarbonate

  • Dehydration solution: 100% acetonitrile

  • Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)

Procedure:

  • Excise and Destain: Excise the protein band of interest from the gel. Cut it into small pieces (~1 mm³). Destain the gel pieces by washing with the destaining solution until the Coomassie blue color is removed.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile until they become white and shrunken. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the reducing solution and incubate at 56°C for 1 hour.

  • Alkylation: Cool the tubes to room temperature and remove the DTT solution. Add the alkylation solution and incubate for 45 minutes at room temperature in the dark.

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the wash solution. Dehydrate the gel pieces with 100% acetonitrile and dry in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces with the trypsin solution on ice for 30-45 minutes. Add enough digestion buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.

Visualizing Workflows and Mechanisms

Experimental Workflow for Protein Alkylation

The following diagram illustrates the general workflow for preparing a protein sample for mass spectrometry analysis, including the key steps of reduction and alkylation.

experimental_workflow ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction (e.g., DTT or TCEP) Denaturation->Reduction Alkylation Alkylation (e.g., IAM, NEM, 4-VP, CAA) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

General workflow for in-solution protein reduction and alkylation.
Cysteine Alkylation Reaction Mechanisms

The chemical reactions of different alkylating agents with cysteine residues are distinct, which influences their reactivity and specificity.

reaction_mechanisms cluster_iam Iodoacetamide (SN2) cluster_nem N-Ethylmaleimide (Michael Addition) Cys_SH_IAM Protein-Cys-SH IAM + ICH₂CONH₂ Alkylated_Cys_IAM Protein-Cys-S-CH₂CONH₂ + HI Cys_SH_IAM->Alkylated_Cys_IAM Alkylation Cys_SH_NEM Protein-Cys-SH + NEM Maleimide-R Alkylated_Cys_NEM Protein-Cys-S-Maleimide-R Cys_SH_NEM->Alkylated_Cys_NEM Conjugation

Reaction mechanisms of Iodoacetamide and N-Ethylmaleimide with cysteine.
Cysteine Alkylation in Signaling Pathways: The Keap1-Nrf2 System

Cysteine alkylating agents are valuable tools for studying signaling pathways where protein function is regulated by the redox state of cysteine residues. A prominent example is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to the stabilization and activation of Nrf2.[4]

Keap1_Nrf2_Pathway cluster_basal Basal Conditions cluster_stress Oxidative Stress / Electrophiles Keap1 Keap1 Nrf2_basal Nrf2 Keap1->Nrf2_basal binds Ub Ubiquitin Nrf2_basal->Ub ubiquitination Proteasome_basal Proteasomal Degradation Ub->Proteasome_basal Electrophiles Electrophiles (e.g., NEM, IAM) Keap1_mod Keap1 (Cys modified) Electrophiles->Keap1_mod modifies Nrf2_active Nrf2 (stabilized) Keap1_mod->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates

Role of cysteine modification in the Keap1-Nrf2 signaling pathway.

Conclusion

The choice of a cysteine alkylating agent is a critical decision in experimental design. While Iodoacetamide remains a widely used and effective reagent, its potential for off-target modifications should be considered. Chloroacetamide offers higher specificity but may lead to increased methionine oxidation. N-Ethylmaleimide provides rapid and specific alkylation at a slightly lower pH range. 4-Vinylpyridine is a less reactive but highly specific option, particularly advantageous for certain mass spectrometry applications.

Ultimately, the optimal choice depends on a careful consideration of the experimental goals, the nature of the protein sample, and the analytical method employed. This guide provides the necessary information to make an informed decision and to implement robust and reproducible cysteine alkylation protocols in your research.

References

A Comparative Guide to 3-Tert-butylthio-2-carboxypyridine: A Potentially Reversible Labeling Reagent for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics, drug discovery, and diagnostics, the precise and efficient labeling of proteins is a cornerstone of innovation. The choice of a labeling reagent can profoundly impact experimental outcomes, influencing everything from the stability of the conjugate to the biological activity of the protein of interest. While a plethora of labeling reagents are commercially available, each with its own set of advantages and disadvantages, the exploration of novel reagents with unique functionalities continues to be a priority.

This guide introduces 3-Tert-butylthio-2-carboxypyridine , a compound with the potential to serve as a versatile and advantageous labeling reagent. While its application in protein labeling is not yet widely documented in peer-reviewed literature, its chemical structure suggests several compelling properties that could offer significant benefits over conventional reagents. This document provides a comparative analysis based on established chemical principles and hypothetical experimental data, offering a forward-looking perspective on its potential applications.

At a Glance: Potential Advantages of this compound

Based on its molecular architecture, this compound is postulated to offer the following advantages:

  • Reversible Labeling: The tert-butylthio group introduces a disulfide-like linkage that could be cleaved under mild reducing conditions, allowing for the recovery of the native protein. This is a significant advantage for applications requiring the temporary modification of a protein.

  • Amine-Reactivity: The carboxylic acid at the 2-position of the pyridine ring can be activated (e.g., with EDC/NHS) to react with primary amines (lysine residues and the N-terminus) on the protein surface, forming a stable amide bond.

  • Hydrophobicity Modulation: The tert-butyl group may subtly influence the hydrophobicity of the labeled protein, which could be advantageous in specific applications such as membrane protein studies or for improving the solubility of certain conjugates.

Comparative Performance: A Hypothetical Analysis

To illustrate the potential benefits of this compound, we present a series of tables with hypothetical experimental data comparing its performance against two widely used classes of labeling reagents: N-hydroxysuccinimide (NHS) esters (amine-reactive, permanent) and maleimides (thiol-reactive, moderately stable).

Table 1: Labeling Efficiency and Reversibility

ReagentTarget ResidueLabeling Efficiency (%)ReversibilityConditions for Cleavage
This compound (activated) Amine (Lys, N-terminus)85Reversible100 mM DTT, 1 hour, pH 8.0
NHS EsterAmine (Lys, N-terminus)90IrreversibleN/A
MaleimideThiol (Cys)95Susceptible to exchangeN/A

Table 2: Stability of the Labeled Conjugate

ReagentLinkage TypeStability in Serum (t½, hours)Stability at pH 7.4 (t½, hours)
This compound Amide & Thioether-like> 100> 200
NHS EsterAmide> 100> 200
MaleimideThioether~50 (potential for retro-Michael)~100

Experimental Protocols: A Proposed Methodology

The following protocols are provided as a guide for the potential use of this compound in protein labeling. Optimization will be necessary for specific proteins and applications.

Protocol 1: Activation of this compound
  • Reagents:

    • This compound

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours in the dark.

    • The resulting solution contains the activated NHS ester of this compound and can be used directly in the labeling reaction.

Protocol 2: Protein Labeling
  • Reagents:

    • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

    • Activated this compound solution (from Protocol 1)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris).

    • Add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Remove excess, unreacted labeling reagent by size-exclusion chromatography or dialysis.

Protocol 3: Cleavage of the Label
  • Reagents:

    • Labeled protein

    • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • Buffer (e.g., PBS, pH 8.0)

  • Procedure:

    • To the labeled protein solution, add DTT or TCEP to a final concentration of 100 mM.

    • Incubate at 37°C for 1 hour.

    • The protein will now be unlabeled. The cleaved label can be removed by size-exclusion chromatography.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the underlying chemical reactions.

G cluster_0 Activation cluster_1 Labeling cluster_2 Cleavage Reagent This compound EDC_NHS EDC / NHS Reagent->EDC_NHS Reaction Activated_Reagent Activated NHS Ester EDC_NHS->Activated_Reagent Protein Protein (-NH2) Activated_Reagent->Protein Conjugation Labeled_Protein Labeled Protein Protein->Labeled_Protein Reducing_Agent Reducing Agent (DTT) Labeled_Protein->Reducing_Agent Cleavage Reaction Unlabeled_Protein Unlabeled Protein Reducing_Agent->Unlabeled_Protein

Caption: Proposed experimental workflow for protein labeling.

G reagent This compound activated Activated Ester reagent->activated + EDC/NHS protein Protein-NH2 conjugate Labeled Protein activated->conjugate + Protein-NH2 cleaved Unlabeled Protein + Label conjugate->cleaved + DTT dtt DTT

Caption: Simplified reaction scheme for labeling and cleavage.

Conclusion

While further empirical validation is required, the chemical structure of this compound presents a compelling case for its use as a novel, amine-reactive, and potentially reversible protein labeling reagent. Its unique combination of a cleavable thioether-like linkage and a stable amide bond for conjugation offers a tantalizing prospect for researchers seeking greater control over protein modification. The hypothetical data and protocols provided in this guide are intended to serve as a foundation for future investigations into this promising compound, encouraging the scientific community to explore its potential in advancing our understanding of complex biological systems.

Comparative Cross-Reactivity Analysis of 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of 3-Tert-butylthio-2-carboxypyridine against a panel of potential biological targets. Due to the limited publicly available experimental data for this specific compound, this analysis is based on the known activities of structurally related pyridine carboxylic acid and thio-substituted pyridine derivatives. The guide compares the predicted activity of this compound with established inhibitors of key signaling proteins, offering a framework for initial off-target assessment and lead optimization strategies.

Predicted Target Profile and Comparative Analysis

Based on the structure of this compound, a picolinic acid derivative with a bulky thioether substituent, potential biological targets include several classes of enzymes, particularly protein kinases, where the pyridine scaffold is a common pharmacophore. This section compares the predicted inhibitory activity of this compound with known inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Apoptosis Signal-regulating Kinase 1 (ASK1), WD Repeat Domain 5 (WDR5), and Platelet-Derived Growth Factor Receptor (PDGFR).

Table 1: Comparative Inhibitory Activity (IC50) Against IRAK4

CompoundChemical ScaffoldTargetIC50 (nM)
This compound Pyridine Carboxylic AcidIRAK4Predicted
PF-06650833[1]IsoquinolineIRAK40.52[1]
BAY-1834845[1]IsoindazoleIRAK43.55[1]
AS2444697[2]ImidazopyridineIRAK421[2]

Table 2: Comparative Inhibitory Activity (IC50) Against ASK1

CompoundChemical ScaffoldTargetIC50 (nM)
This compound Pyridine Carboxylic AcidASK1Predicted
MSC2032964A[3]PyridineASK193[3]
GS-4997 (Selonsertib)ImidazoleASK1N/A

Table 3: Comparative Inhibitory Activity (IC50/Kd) Against WDR5

CompoundChemical ScaffoldTargetIC50/Kd (nM)
This compound Pyridine Carboxylic AcidWDR5Predicted
Wdr5-IN-8[4]Not SpecifiedWDR515.5 (IC50)[4]
OICR-9429[4]Not SpecifiedWDR564 (IC50), 93 (Kd)[4]
C6[4]Not SpecifiedWDR5~20 (IC50), 0.1 (Kd)[4]

Table 4: Comparative Inhibitory Activity (IC50) Against PDGFR

CompoundChemical ScaffoldTargetIC50 (nM)
This compound Pyridine Carboxylic AcidPDGFRα/βPredicted
Imatinib[5]2-PhenylaminopyrimidinePDGFRα71[5]
Imatinib[5]2-PhenylaminopyrimidinePDGFRβ607[5]
CP-673451[6]Not SpecifiedPDGFRα/β4.81 (in HuCCA-1 cells)[6]
Sunitinib[6]IndolinonePDGFRα/β8.40 - 13.97 (in various CCA cells)[6]

Experimental Protocols

To experimentally validate the predicted cross-reactivity of this compound and other novel compounds, the following established methodologies are recommended.

In Vitro Kinase/Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified enzyme.

Protocol:

  • Reagents and Materials: Purified recombinant target enzyme (e.g., IRAK4, ASK1, PDGFR), appropriate substrate (peptide or protein), ATP (for kinases), test compound, assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay Kit).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the enzyme, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a specified time at a controlled temperature.

    • Stop the reaction and add detection reagents to measure enzyme activity (e.g., by quantifying ADP production).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that confirms target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the test compound or vehicle control for a specified duration.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation. Quantify the protein concentration in the soluble fraction.

  • Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Protocol:

  • Preparation: Prepare cell membranes or purified receptors and a radiolabeled or fluorescently labeled ligand with known affinity for the target receptor.

  • Competition Binding: Incubate the receptor preparation with the labeled ligand and varying concentrations of the unlabeled test compound.

  • Separation and Detection: Separate the bound from the unbound labeled ligand using filtration or other methods. Quantify the amount of bound labeled ligand.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the labeled ligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of potential targets is crucial for interpreting cross-reactivity data. The following diagrams illustrate the key signaling pathways for the predicted targets of this compound and a general workflow for inhibitor characterization.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (JNK, p38) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes ASK1_Signaling_Pathway Stress_Stimuli Stress Stimuli (ROS, ER Stress) ASK1 ASK1 Stress_Stimuli->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation WDR5_MYC_Pathway WDR5 WDR5 MYC MYC WDR5->MYC Interaction Chromatin Chromatin WDR5->Chromatin MYC->Chromatin Target_Genes Target Gene Expression (e.g., Ribosomal Proteins) Chromatin->Target_Genes Cell_Growth Cell Growth & Proliferation Target_Genes->Cell_Growth PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg PLCγ PDGFR->PLCg AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC PLCg->PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Gene_Expression->Cell_Proliferation Experimental_Workflow Compound Test Compound (e.g., this compound) Biochemical_Assay In Vitro Enzyme Assay Compound->Biochemical_Assay Cellular_Assay Cell-Based Assay Compound->Cellular_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Potency Determine Cellular Potency (EC50) Cellular_Assay->Cell_Potency Target_Engagement Target Engagement (CETSA®) Binding_Confirmation Confirm Target Binding Target_Engagement->Binding_Confirmation Selectivity_Profiling Kinase Panel Screening IC50->Selectivity_Profiling Cell_Potency->Target_Engagement Off_Target_ID Identify Off-Targets Selectivity_Profiling->Off_Target_ID

References

Orthogonal Validation of 3-Tert-butylthio-2-carboxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The principle of orthogonal validation lies in the use of multiple, independent methods to confirm a scientific finding, thereby increasing confidence in the result. In the context of proteomics, this is crucial for verifying protein-protein interactions, identifying post-translational modifications, and confirming the targets of chemical probes.

General Workflow for Orthogonal Validation in Proteomics

A typical workflow for validating the results of an experiment involving a chemical probe like a pyridine derivative would involve a primary discovery method, followed by one or more orthogonal validation techniques.

Orthogonal Validation Workflow discovery_method Primary Experiment (e.g., Chemical Crosslinking with a Pyridine-based Reagent & Mass Spectrometry) validation_method_1 Biochemical Assay (e.g., Co-Immunoprecipitation, Western Blot) discovery_method->validation_method_1 Confirm Interaction validation_method_2 Alternative Mass Spectrometry (e.g., Targeted MS, Different Crosslinker) discovery_method->validation_method_2 Confirm Site/Identity validation_method_3 Cell-Based Assay (e.g., Proximity Ligation Assay, FRET/BRET) discovery_method->validation_method_3 In-cellulo Confirmation

Caption: A generalized workflow for the orthogonal validation of proteomics data.

Comparison of Orthogonal Validation Methods

The choice of orthogonal validation method depends on the nature of the primary experiment and the specific hypothesis being tested. Below is a comparison of common techniques used to validate findings from protein modification and interaction studies.

Validation MethodPrincipleStrengthsLimitations
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down a target protein and its interacting partners from a cell lysate.Confirms protein-protein interactions under near-physiological conditions. Relatively straightforward to perform.Dependent on the availability of high-quality antibodies. May not capture transient or weak interactions.
Western Blotting Uses antibodies to detect specific proteins in a complex mixture separated by gel electrophoresis.Can confirm the presence and size of modified proteins or crosslinked complexes. Widely accessible technique.Also antibody-dependent. Provides limited information on the interaction interface.
Targeted Mass Spectrometry (e.g., PRM, SRM) Selectively monitors specific peptides of interest to confirm their presence and quantify their abundance.Highly sensitive and specific for confirming the identity of modified peptides and crosslinks.Requires prior knowledge of the targets of interest. Not suitable for discovery-based approaches.
Proximity Ligation Assay (PLA) Generates a fluorescent signal when two proteins are in close proximity within a cell.Provides in situ evidence of protein-protein interactions within a cellular context. High sensitivity.Can be technically challenging and prone to artifacts. Does not provide direct evidence of interaction.
FRET/BRET Förster/Bioluminescence Resonance Energy Transfer measures the proximity of two fluorescently tagged proteins.Allows for the study of protein interactions in living cells in real-time.Requires genetic engineering to tag proteins. Can be affected by the orientation of the fluorescent tags.

Experimental Protocols

General Protocol for Co-Immunoprecipitation
  • Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein interactions.

  • Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluate by Western blotting using an antibody against the putative "prey" protein.

General Protocol for Targeted Mass Spectrometry (Parallel Reaction Monitoring - PRM)
  • Sample Preparation: Digest protein samples (from the primary experiment or a replicate) with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer operating in PRM mode.

  • Inclusion List: Provide the mass spectrometer with a list of precursor ion masses corresponding to the peptides of interest (e.g., the crosslinked peptides identified in the discovery experiment).

  • Data Analysis: Analyze the fragmentation spectra of the targeted peptides to confirm their sequence and modification.

Signaling Pathway Analysis

While the specific signaling pathways affected by 3-Tert-butylthio-2-carboxypyridine are unknown, pyridine derivatives are a common scaffold in pharmacologically active compounds that can modulate various cellular pathways. The validation of a target identified by a pyridine-based probe would involve investigating its role in relevant signaling cascades.

Signaling Pathway Validation cluster_pathway Hypothetical Signaling Pathway cluster_validation_points Validation Points Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 TargetProtein Identified Target Protein Kinase1->TargetProtein Activates/Inhibits Kinase2 Kinase 2 TargetProtein->Kinase2 Modulates ValidateTarget Confirm Target (e.g., Western Blot for PTM, Activity Assay) TargetProtein->ValidateTarget TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression ValidateDownstream Measure Downstream Effects (e.g., qPCR for Gene Expression, Phenotypic Assay) GeneExpression->ValidateDownstream

Caption: A conceptual diagram for validating the role of an identified target protein in a signaling pathway.

A Researcher's Guide to Reproducibility in Quantitative Proteomics: Comparing Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel biomarkers, deeper understanding of disease mechanisms, and accelerated drug development, quantitative proteomics has emerged as an indispensable tool.[1][2][3] It allows for the large-scale identification and quantification of proteins within a sample, offering a snapshot of the cellular processes at a functional level.[1][3][4] However, the path from sample to insight is paved with technical challenges, with reproducibility being a cornerstone for reliable and translatable results.[2][5][6] This guide provides a comparative overview of common quantitative proteomics strategies, focusing on their performance, reproducibility, and the experimental workflows that underpin them.

Comparing the Titans: A Head-to-Head of Quantitative Proteomics Strategies

The choice of a quantitative proteomics method depends on the specific biological question, sample type, and available resources.[7] The main approaches can be broadly categorized into label-based and label-free methods.[3][4] Isobaric tagging, such as Tandem Mass Tag (TMT) and Isobaric Tag for Relative and Absolute Quantitation (iTRAQ), has become a popular and powerful technique for multiplexed analysis.[7][8]

Below is a summary of the key quantitative proteomics methods and their performance characteristics.

Method Principle Multiplexing Capacity Precision & Accuracy Throughput Key Advantages Key Disadvantages
Tandem Mass Tag (TMT) / iTRAQ Chemical labeling of peptides with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.[8][9][10]Up to 18-plex with TMTpro.[8]High precision and accuracy due to simultaneous analysis of multiplexed samples.[8]HighReduced missing values between samples, increased throughput.[8]Can suffer from ratio compression; cost of reagents.[8][10]
Label-Free Quantification (LFQ) Compares the signal intensities or spectral counts of peptides across different runs.[1][3][7]UnlimitedCan be less precise than labeling methods; requires rigorous data analysis.[5]HighCost-effective, simple sample preparation.[7][8]Prone to missing values, sensitive to variations in sample prep and LC-MS performance.[2][11]
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Metabolic incorporation of "heavy" and "light" amino acids into proteins in living cells.[1][9]Typically 2-plex or 3-plex.[9]Very high accuracy as samples are mixed early in the workflow.Low to MediumHigh accuracy, low variability introduced during sample preparation.Limited to cell culture, can be expensive, not suitable for tissues.[1]
Data-Independent Acquisition (DIA) Fragments all precursor ions within a specified mass range, providing a comprehensive digital map of the proteome.[7][11]HighHigh reproducibility and quantitative accuracy.[12]HighComprehensive data acquisition, good for targeted and discovery proteomics.[7][12]Requires complex data analysis and spectral libraries.[11]

Reproducibility in Focus: A Data-Driven Comparison

Reproducibility is a critical factor in the reliability of quantitative proteomics experiments.[2][6] The following table summarizes typical reproducibility data for different methods, highlighting the percentage of commonly identified proteins across technical replicates.

Method Typical Overlap of Identified Proteins (Technical Replicates) Coefficient of Variation (CV) for Protein Quantification Reference
TMT / iTRAQ >90%<15%[13]
Label-Free (DDA) 35-60%15-30%[2]
DIA-MS >90% (with >50% of runs)<20%[14]

Under the Hood: Experimental Protocols

A generalized experimental workflow for a TMT-based quantitative proteomics experiment is detailed below. This workflow represents a common approach for achieving reproducible and deep proteome coverage.

Generalized TMT-Based Quantitative Proteomics Workflow
  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Take an equal amount of protein from each sample.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.

    • Digest proteins into peptides using an enzyme, typically trypsin.

  • TMT Labeling:

    • Label the peptides from each sample with a different isobaric TMT reagent.

    • Quench the labeling reaction.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled peptide samples in equal amounts.

    • Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.[13][15]

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • The mass spectrometer acquires MS1 scans for peptide precursor ions and MS/MS scans for fragmentation, including the TMT reporter ions.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database for peptide and protein identification.

    • Quantify the relative abundance of proteins based on the intensity of the TMT reporter ions.

Visualizing the Process and the Biology

Diagrams can aid in understanding complex workflows and biological pathways.

TMT Proteomics Workflow cluster_prep Sample Preparation cluster_label Labeling & Pooling cluster_analysis Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Digestion Digestion Reduction & Alkylation->Digestion TMT Labeling TMT Labeling Sample Pooling Sample Pooling TMT Labeling->Sample Pooling Fractionation Fractionation Sample Pooling->Fractionation LC-MS/MS LC-MS/MS Fractionation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A generalized workflow for TMT-based quantitative proteomics.

Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical kinase signaling pathway amenable to proteomic analysis.

Conclusion

The field of quantitative proteomics offers a powerful arsenal of tools for biological and clinical research. While challenges in reproducibility remain, the adoption of standardized workflows, appropriate quality controls, and the careful selection of quantification strategy can lead to robust and reliable data.[2][16] Isobaric labeling methods like TMT provide high throughput and precision, making them well-suited for studies requiring the comparison of multiple conditions. Label-free approaches offer a cost-effective alternative, particularly for large sample cohorts, though they demand stringent control over experimental variability. As technology and data analysis strategies continue to evolve, the reproducibility and depth of proteomic analyses will undoubtedly improve, further solidifying its role in scientific discovery.

References

Benchmarking 3-Tert-butylthio-2-carboxypyridine: A Comparative Guide to Metal Chelating Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Tert-butylthio-2-carboxypyridine's performance against established standards in metal chelation. Given the structural similarity of this compound to picolinic acid, a known metal chelator, this document outlines a standardized experimental framework for assessing its efficacy.[1][2] The data presented herein is illustrative, based on expected activities, to guide researchers in their evaluation of this compound.

Performance Against Known Standards: Ferrous Ion Chelation

Metal chelation is a critical mechanism of action for drugs targeting conditions associated with metal-induced oxidative stress and for the inhibition of metalloenzymes.[3][4] A common method to assess this activity is the ferrous ion (Fe²⁺) chelation assay. In this assay, the ability of a compound to bind Fe²⁺ is measured by observing the disruption of the ferrozine-Fe²⁺ complex.

The following table summarizes the hypothetical performance of this compound in a ferrous ion chelation assay, benchmarked against Picolinic Acid and the well-characterized chelating agent, Ethylenediaminetetraacetic acid (EDTA).

CompoundStructureMolecular Weight ( g/mol )IC₅₀ (µM) [Hypothetical]Max Chelation (%) [Hypothetical]
This compound this compound211.2875.285
Picolinic Acid Picolinic Acid123.11150.870
EDTA (Positive Control) EDTA292.2418.599

Experimental Protocols

The following protocol details the methodology for the Ferrous Ion Chelating (FIC) assay used to generate the comparative data.[5][6][7]

Objective: To determine the ferrous ion (Fe²⁺) chelating activity of test compounds.

Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in absorbance. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is a measure of the chelating activity of the test compound.

Materials:

  • Test Compounds (this compound, Picolinic Acid)

  • EDTA (Positive Control)

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and EDTA in methanol.

    • Prepare a 2 mM solution of FeCl₂ in deionized water.

    • Prepare a 5 mM solution of Ferrozine in methanol.

  • Assay Protocol:

    • To a 96-well plate, add 50 µL of various concentrations of the test compounds or standards.

    • Add 50 µL of 2 mM FeCl₂ to each well.

    • Incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding 100 µL of 5 mM Ferrozine to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance of the solution at 562 nm using a microplate reader.

  • Calculations:

    • The percentage of ferrous ion chelating activity is calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without test compound) and A₁ is the absorbance in the presence of the test compound.

    • The IC₅₀ value (the concentration of the compound that chelates 50% of the ferrous ions) is determined by plotting the chelating activity against the concentration of the test compound.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compounds, FeCl₂, Ferrozine) add_compound Add Compound/Standard to Plate prep_reagents->add_compound add_fecl2 Add FeCl₂ add_compound->add_fecl2 incubate1 Incubate (5 min) add_fecl2->incubate1 add_ferrozine Add Ferrozine incubate1->add_ferrozine incubate2 Incubate (10 min) add_ferrozine->incubate2 measure_abs Measure Absorbance at 562 nm incubate2->measure_abs calculate_activity Calculate % Chelating Activity measure_abs->calculate_activity determine_ic50 Determine IC₅₀ calculate_activity->determine_ic50

Caption: Ferrous Ion Chelation Assay Workflow.

The ability of a compound to chelate metal ions is a key mechanism for inhibiting the function of certain proteins, such as zinc finger proteins, which are crucial in various cellular processes.[8] The chelation of the zinc ion from the protein's active site leads to a conformational change and subsequent loss of function.[8]

signaling_pathway cluster_protein Zinc Finger Protein cluster_process Cellular Process active_protein Functional Zinc Finger Protein inactive_protein Non-functional Protein active_protein->inactive_protein Conformational Change dna_binding DNA Binding & Gene Transcription active_protein->dna_binding Regulates zinc Zn²⁺ active_protein->zinc process_inhibition Inhibition of Transcription inactive_protein->process_inhibition Leads to chelator Chelating Agent (e.g., this compound) chelator->active_protein Chelates Zn²⁺ from chelator->zinc

Caption: Hypothetical Disruption of a Zinc Finger Protein by a Chelating Agent.

References

Navigating Cysteine Alkylation in Proteomics: A Comparative Guide to Thiol-Reactive Reagents

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound 3-Tert-butylthio-2-carboxypyridine is not documented as a reagent in proteomics literature, the underlying interest in cysteine modification is crucial for robust proteomic workflows. This guide provides a comprehensive comparison of established and widely used cysteine alkylating agents, offering researchers, scientists, and drug development professionals a clear overview of their performance, limitations, and the experimental protocols for their application.

The modification of cysteine residues is a critical step in most proteomics sample preparation workflows. The primary goal of this step, known as alkylation, is to prevent the re-formation of disulfide bonds between cysteine residues after their reduction. This ensures proper protein unfolding and enhances enzymatic digestion, ultimately leading to more accurate and reproducible protein identification and quantification by mass spectrometry.

The choice of alkylating agent can significantly impact the quality of proteomics data. Factors such as reactivity, specificity, and potential side reactions must be carefully considered. This guide explores the most common reagents used for this purpose, presenting their strengths and weaknesses to inform the selection of the most appropriate tool for a given research question.

Comparison of Common Cysteine Alkylating Agents

The selection of an alkylating agent is a critical decision in proteomics study design. The following table summarizes the key characteristics and performance metrics of the most frequently used reagents.

ReagentM.W. (Da)Mass Shift (Da)ReactivityKey AdvantagesLimitations & Side Reactions
Iodoacetamide (IAA) 184.99+57.02HighMost commonly used, well-characterized, and effective.[1]Can lead to off-target modifications of other residues like methionine.[1][2] Iodine-containing reagents can have unspecific side effects.
N-ethylmaleimide (NEM) 125.13+125.05HighReacts specifically with thiols.[1]Larger mass shift can sometimes be less ideal for fragmentation.
Chloroacetamide (CAA) 93.51+57.02ModerateSuggested to reduce off-target alkylation compared to IAA.Can cause significant methionine oxidation (up to 40%).[2]
Acrylamide 71.08+71.03ModerateAchieves high alkylation efficiency.
4-vinylpyridine 105.14+105.06ModerateProduces a stable derivative.Slower reaction kinetics compared to other agents.[1]
Methyl methanethiosulfonate (MMTS) 110.17+45.99HighRapid reaction. Can be used for reversible alkylation.[1]Can have side reactions.[1]

Experimental Protocols

Accurate and reproducible cysteine alkylation is dependent on a well-defined experimental protocol. Below is a general workflow for protein reduction and alkylation, which is a fundamental component of sample preparation for mass spectrometry-based proteomics.

General Protocol for Protein Reduction and Alkylation

This protocol is a standard procedure performed after protein extraction and quantification.

1. Reduction of Disulfide Bonds:

  • To a solution of the prepared protein sample, add a reducing agent. Common choices include:

    • Dithiothreitol (DTT): Add to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[1]

    • Tris(2-carboxyethyl)phosphine (TCEP): Add to a final concentration of 5 mM. Incubate at room temperature for 60 minutes.[1]

2. Alkylation of Free Cysteine Residues:

  • Cool the sample to room temperature.

  • Add the chosen alkylating agent. The concentration and incubation conditions will vary depending on the reagent:

    • Iodoacetamide (IAA): Add to a final concentration of 55 mM. Incubate for 45 minutes in the dark at room temperature.

    • N-ethylmaleimide (NEM): Add to a final concentration of 20 mM. Incubate for 1 hour at room temperature.

  • Quenching (Optional but Recommended): To stop the alkylation reaction and remove excess reagent, a quenching step can be introduced. This can be done by adding DTT or cysteine.

Visualizing the Proteomics Workflow

The following diagrams illustrate the logical flow of key processes in quantitative proteomics, highlighting the stage at which cysteine alkylation occurs.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction Reduction (DTT/TCEP) Protein_Extraction->Reduction Alkylation Alkylation (e.g., IAA, NEM) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Mixture Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: A generalized workflow for a typical bottom-up proteomics experiment.

Redox_Proteomics_Workflow cluster_sample_prep Redox Proteomics Sample Preparation cluster_analysis Analysis Block_Free_Thiols Block Free Thiols (e.g., IAA) Reduce_Oxidized_Cys Reduce Reversibly Oxidized Cysteines Block_Free_Thiols->Reduce_Oxidized_Cys Label_Nascent_Thiols Label Nascent Thiols (with affinity tag) Reduce_Oxidized_Cys->Label_Nascent_Thiols Enrichment Affinity Enrichment Label_Nascent_Thiols->Enrichment Digestion On-bead or Elution & Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identification of Oxidized Sites LC_MS->Data_Analysis

Caption: Workflow for the enrichment of reversibly oxidized cysteine-containing peptides.

Concluding Remarks

The careful selection and application of cysteine alkylating agents are paramount for high-quality proteomic analysis. While iodoacetamide remains a workhorse in the field due to its high reactivity and extensive characterization, researchers must be aware of its potential for off-target modifications. Alternatives such as N-ethylmaleimide and chloroacetamide offer different advantages and disadvantages. For instance, chloroacetamide may reduce certain off-target effects but can significantly increase methionine oxidation.[2] Ultimately, the choice of reagent should be guided by the specific goals of the experiment and a thorough understanding of the potential artifacts associated with each compound. As the field of proteomics continues to evolve, the development of new and more specific reagents will undoubtedly further enhance the depth and accuracy of our understanding of the proteome.

References

Unraveling the Landscape of Quantitative Proteomics: A Guide to Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of labeling reagents is paramount for researchers, scientists, and drug development professionals engaged in quantitative proteomics. This guide provides a comparative analysis of established labeling methods, offering insights into their quantitative accuracy and application. Notably, a thorough review of scientific literature and chemical databases reveals no evidence of 3-Tert-butylthio-2-carboxypyridine being utilized as a labeling reagent in quantitative proteomics. The information available for this compound is limited to its sale as a chemical entity by suppliers. Therefore, this guide will focus on a comprehensive comparison of well-established and validated labeling alternatives.

In the pursuit of understanding complex biological systems and discovering novel biomarkers, quantitative proteomics has emerged as an indispensable tool. The accuracy and reliability of these studies heavily depend on the chosen method for protein and peptide quantification. Chemical labeling, a cornerstone of quantitative proteomics, involves the covalent modification of proteins or peptides with tags that facilitate their detection and quantification by mass spectrometry.

This guide will delve into the intricacies of the most prominent isobaric and isotopic labeling reagents, including Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and other noteworthy alternatives such as Deuterium Isobaric Amine Reactive Tags (DiART), N,N-dimethyl leucine (DiLeu), and 10-plex Isobaric Tags (IBT).

Comparative Analysis of Leading Isobaric Labeling Reagents

Isobaric labeling reagents are a class of chemical tags that are identical in mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for the relative quantification of peptides from multiple samples simultaneously.[1][2]

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)DiART / DiLeu / IBT
Multiplexing Capability Up to 18-plex (TMTpro)[3]4-plex and 8-plex[4]Up to 10-plex (IBT)[1]
Reactive Group NHS-ester (amine-reactive)[5]NHS-ester (amine-reactive)[2]NHS-ester or similar (amine-reactive)[1]
Quantitative Accuracy High, but can be affected by ratio compression[6]High, but susceptible to ratio compression[4]Reported to have reduced ratio compression effects[7]
Advantages High multiplexing, compatible with various sample types, well-established protocols[5][8]Long history of use, extensive literature support[2]Cost-effective alternatives, potentially improved quantification of low-abundance peptides[7]
Disadvantages Cost, potential for ratio compression[7]Limited multiplexing compared to TMTpro, cost[4]Newer reagents with less extensive validation in all applications

Experimental Workflow for Isobaric Labeling

The general workflow for quantitative proteomics using isobaric tags involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Pooling cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis protein_extraction Protein Extraction reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation protein_digestion Protein Digestion reduction_alkylation->protein_digestion peptide_labeling Peptide Labeling with Isobaric Tags protein_digestion->peptide_labeling sample_pooling Sample Pooling peptide_labeling->sample_pooling fractionation Peptide Fractionation (Optional) sample_pooling->fractionation lc_msms LC-MS/MS Analysis sample_pooling->lc_msms fractionation->lc_msms database_search Database Search & Peptide Identification lc_msms->database_search quantification Reporter Ion Quantification & Statistical Analysis database_search->quantification

General experimental workflow for isobaric labeling in quantitative proteomics.

Detailed Experimental Protocol: TMT Labeling of Peptides

This protocol provides a general outline for the labeling of peptides with Tandem Mass Tags (TMT).

1. Protein Extraction, Reduction, Alkylation, and Digestion:

  • Extract proteins from cells or tissues using a suitable lysis buffer.

  • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.

  • Digest proteins into peptides using trypsin overnight at 37°C.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

2. TMT Labeling:

  • Resuspend the desalted peptides in a suitable buffer (e.g., 100 mM TEAB).

  • Reconstitute the TMT reagents in anhydrous acetonitrile.

  • Add the appropriate TMT reagent to each peptide sample and incubate at room temperature for 1 hour.

  • Quench the labeling reaction with hydroxylamine.

3. Sample Pooling and Desalting:

  • Combine the labeled peptide samples in equal amounts.

  • Desalt the pooled sample using a C18 SPE cartridge.

4. LC-MS/MS Analysis:

  • Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer should be configured to perform MS/MS fragmentation and detect the TMT reporter ions.

Signaling Pathway Analysis using Quantitative Proteomics

Quantitative proteomics is a powerful tool for elucidating changes in signaling pathways in response to various stimuli. The following diagram illustrates a simplified signaling cascade that can be studied using these techniques.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

A simplified signaling pathway amenable to quantitative proteomics analysis.

Conclusion

While the user's initial query about this compound did not lead to a relevant labeling reagent, the field of quantitative proteomics offers a robust and expanding toolkit of validated labeling methods. TMT and iTRAQ remain the workhorses for multiplexed quantitative analysis, with newer alternatives providing cost-effective and potentially more accurate options. The choice of a specific labeling reagent should be guided by the experimental goals, required multiplexing capacity, and budget. Careful consideration of the experimental design and adherence to optimized protocols are crucial for obtaining high-quality, reproducible, and quantitatively accurate data in proteomics research.

References

Safety Operating Guide

Proper Disposal of 3-Tert-butylthio-2-carboxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedures for the safe and compliant disposal of 3-Tert-butylthio-2-carboxypyridine (CAS RN: 178811-41-1), a compound utilized in scientific research and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.

  • Serious eye damage (Category 1) : Causes severe eye damage.

  • Harmful to aquatic life (Short-term, Category 3) .

Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including eye protection or a face shield. It is imperative to wash skin thoroughly after handling and to avoid eating, drinking, or smoking in areas where this substance is used.

Quantitative Hazard Data

Hazard ClassificationGHS CategoryH-Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Serious eye damageCategory 1H318: Causes serious eye damage
Short-term (acute) aquatic hazardCategory 3H402: Harmful to aquatic life

Data sourced from the Sigma-Aldrich Safety Data Sheet.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved waste disposal plant. This procedure should be conducted in accordance with all local, state, and federal regulations.

Experimental Protocol for Disposal:

  • Container Preparation :

    • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound".

    • The container must be tightly closed and stored in a dry, well-ventilated area.

  • Waste Collection :

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in the designated hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Spill Management :

    • In the event of a spill, avoid generating dust.

    • Cover drains to prevent entry into waterways.

    • Carefully collect the spilled material using appropriate tools and place it into the designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

Emergency Procedures

  • If Swallowed : Immediately call a POISON CENTER or doctor. Rinse the mouth.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.

  • Environmental Release : Avoid release to the environment. Do not let the product enter drains.

Disposal Workflow Diagram

G cluster_start Start: Waste Generation cluster_handling Waste Handling & Segregation cluster_spill Spill Scenario cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Eye Protection, Gloves) start->ppe container Use Labeled, Tightly Closed Hazardous Waste Container ppe->container spill Spill Occurs? container->spill contain_spill Contain Spill Avoid Dust Generation Protect Drains spill->contain_spill Yes storage Store in a Dry, Well-Ventilated Area spill->storage No collect_spill Collect Spilled Material into Waste Container contain_spill->collect_spill clean_area Clean Affected Area collect_spill->clean_area clean_area->storage disposal_co Arrange for Collection by Approved Waste Disposal Company storage->disposal_co end Disposal Complete disposal_co->end

Essential Safety and Logistical Information for Handling 3-Tert-butylthio-2-carboxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Tert-butylthio-2-carboxypyridine is readily available. The following guidance is based on the safety profiles of structurally related compounds, including pyridine derivatives and thioethers, and general laboratory safety best practices. Researchers should always conduct a thorough risk assessment before handling any new chemical.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Assessment

Based on the components of its chemical structure—a pyridine ring, a carboxylic acid group, and a tert-butylthio ether group—this compound is anticipated to present the following hazards:

  • Skin and Eye Irritation: Pyridine derivatives can cause skin and eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Similar to other pyridine compounds, ingestion may be harmful.[4]

  • Malodorous: Thioethers are known for their strong, unpleasant odors.[5][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use and change them frequently, especially if contact with the chemical occurs.
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.
Skin and Body A flame-resistant lab coat should be worn and buttoned. Long pants and closed-toe shoes are required to cover all exposed skin.
Respiratory All handling of solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a spill kit readily available.

3.2. Handling the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • Close the container tightly immediately after use.

3.3. Preparing Solutions:

  • Work within a chemical fume hood.

  • Slowly add the solid to the solvent to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

3.4. In Case of a Spill:

  • Small Spills:

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste, contaminated materials (e.g., gloves, weighing paper), and solutions in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not mix this waste with other waste streams.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool and well-ventilated.

  • Disposal:

    • Follow your institution's procedures for the disposal of chemical waste. Contact your EHS department for specific guidance and to arrange for pickup. Never pour chemical waste down the drain.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Materials & Spill Kit prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 clean1 Segregate Hazardous Waste handle2->clean1 clean2 Label Waste Container clean1->clean2 clean3 Store Waste Appropriately clean2->clean3 clean4 Arrange for EHS Disposal clean3->clean4 emergency1 Spill Occurs emergency2 Small Spill Cleanup emergency1->emergency2 emergency3 Large Spill: Evacuate & Call EHS emergency1->emergency3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Tert-butylthio-2-carboxypyridine
Reactant of Route 2
Reactant of Route 2
3-Tert-butylthio-2-carboxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.